1,5-Dibromo-2-chloro-3-ethylbenzene
Description
Properties
IUPAC Name |
1,5-dibromo-2-chloro-3-ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASKJLZXKVSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294309 | |
| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-77-2 | |
| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromo-2-chloro-3-ethylbenzene is a halogenated aromatic compound with the CAS number 1160573-77-2.[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms, one chlorine atom, and an ethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise arrangement of these functional groups offers unique reactivity and potential for creating complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
Detailed experimental data on the physical and chemical properties of this compound are not extensively available in peer-reviewed literature. However, based on its molecular structure and data from suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 1160573-77-2 | [1] |
| Molecular Formula | C₈H₇Br₂Cl | [1] |
| Molecular Weight | 298.40 g/mol | Calculated |
| Purity | Typically ≥95% | [2] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Storage Temperature | 4-8°C | - |
Further experimental determination of properties such as melting point, boiling point, density, and solubility in various solvents is required for a complete profile.
Synthesis and Experimental Protocols
-
Electrophilic Aromatic Substitution: Halogenation (bromination and chlorination) of an ethylbenzene (B125841) precursor. The directing effects of the substituents would need to be carefully considered to achieve the desired 1,2,3,5-substitution pattern.
-
Sandmeyer Reaction: Introduction of a halogen via a diazonium salt intermediate, starting from a corresponding aniline (B41778) derivative.
-
Cross-Coupling Reactions: Building the substituted benzene ring through metal-catalyzed cross-coupling reactions.
A logical synthetic approach could be visualized as follows:
Caption: A potential multi-step synthetic pathway for this compound.
Due to the lack of a published protocol, researchers would need to develop and optimize a synthetic route based on established methodologies for the synthesis of similar polysubstituted aromatic compounds.
Applications in Drug Development
The specific applications of this compound in drug development are not documented in the public domain. However, halogenated aromatic compounds are crucial scaffolds and intermediates in medicinal chemistry. The bromine and chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
The logical workflow for utilizing such a compound in a drug discovery program can be illustrated as:
Caption: Workflow for utilizing a building block in drug discovery.
Safety and Toxicity
Limited safety and toxicity data are available for this compound. Supplier safety data sheets provide the following GHS hazard information:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Comprehensive toxicological studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, have not been reported for this specific compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this chemical.
Conclusion
This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. However, there is a notable lack of publicly available, in-depth technical data regarding its physical and chemical properties, a validated synthetic protocol, and its biological activities. The information provided in this guide is based on available supplier data and general chemical principles. Further research is necessary to fully characterize this compound and explore its potential applications. Researchers interested in utilizing this compound should perform their own analytical characterization and proceed with caution, adhering to all relevant safety protocols.
References
physical and chemical properties of 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the polysubstituted aromatic compound, 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the limited availability of experimental data for this specific molecule, this document combines known information with predicted data and established principles for analogous halogenated benzene (B151609) derivatives. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. This guide covers predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, general analytical methodologies, and safety considerations.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₈H₇Br₂Cl.[1] Its structure, featuring a specific substitution pattern of bulky and electron-withdrawing halogen atoms alongside an activating ethyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules. Polysubstituted benzene rings are core scaffolds in a wide array of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents in this compound allows for regioselective modifications, making it a potentially valuable intermediate for creating targeted molecular architectures. This guide aims to consolidate the available and predicted information on this compound to facilitate its use in research and development.
Physicochemical Properties
Experimental data on the physical properties of this compound is not extensively available in the public domain. The following table summarizes key identifiers and predicted physicochemical properties derived from cheminformatics models. These predicted values offer a useful approximation for experimental design and safety assessments.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1160573-77-2 | [1] |
| Molecular Formula | C₈H₇Br₂Cl | [1] |
| Molecular Weight | 298.40 g/mol | Calculated |
| Predicted Boiling Point | 295.5 ± 25.0 °C | Predicted |
| Predicted Density | 1.8±0.1 g/cm³ | Predicted |
| Predicted LogP | 5.12 | Predicted |
| Predicted Water Solubility | 0.004 g/L | Predicted |
| Appearance | Not available | - |
| Melting Point | Not available | - |
Predicted values were obtained using publicly available cheminformatics tools and should be considered estimates.
Synthesis and Experimental Protocols
A plausible synthetic route for this compound from a readily available starting material, 1-chloro-3-ethylbenzene (B1584093), involves a two-step electrophilic aromatic substitution (bromination). The directing effects of the substituents on the benzene ring guide the regioselectivity of the reaction.
Caption: Proposed synthetic pathway for this compound.
Rationale for the Synthetic Approach
The synthesis of polysubstituted benzenes relies heavily on controlling the regioselectivity of electrophilic aromatic substitution reactions.[2] In the starting material, 1-chloro-3-ethylbenzene, the ethyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The combined directing effects of these two groups will determine the position of the incoming bromine electrophiles. The ethyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The chloro group directs to its ortho and para positions (positions 2, 4, and 6). Both groups, therefore, direct incoming electrophiles to the 2, 4, and 6 positions. Steric hindrance from the ethyl and chloro groups will likely disfavor substitution at the 2-position. Consequently, bromination is expected to occur at the 4- and 6-positions (which become the 1- and 5-positions in the final product nomenclature after re-prioritizing the substituents).
Detailed Experimental Protocol: Bromination of 1-chloro-3-ethylbenzene
This protocol is a general procedure for the bromination of an activated benzene ring and should be adapted and optimized for the specific substrate.
Materials:
-
1-chloro-3-ethylbenzene
-
Bromine (Br₂)
-
Anhydrous iron(III) bromide (FeBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
10% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 1-chloro-3-ethylbenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To this solution, add anhydrous iron(III) bromide (0.1 equivalents) as the Lewis acid catalyst.
-
Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold 10% sodium bisulfite solution to quench the excess bromine. Stir until the red-brown color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) or by distillation under reduced pressure to yield pure this compound.
Analytical Methodologies
The characterization and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
Caption: A typical analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[3]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated aromatic compounds.
-
Injection: A small amount of the sample, dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate), is injected into the heated inlet of the GC.
-
Temperature Program: A temperature gradient is used to elute the compounds from the column. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
-
Detection: The mass spectrometer will detect the eluting compounds, providing a mass spectrum for each. The molecular ion peak (M⁺) should correspond to the molecular weight of the target compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms and one chlorine atom.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguous structure elucidation.[5]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic and ethyl protons. The chemical shifts, integration, and coupling patterns will provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the overall structure.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized compound.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C18) is typically used for non-polar to moderately polar organic compounds.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. A gradient elution may be necessary to achieve good separation.
-
Detection: The UV detector will monitor the absorbance at a specific wavelength (e.g., 254 nm) to detect the compound as it elutes from the column. The purity can be determined from the relative area of the product peak.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by the electronic and steric effects of its substituents.
-
Further Electrophilic Aromatic Substitution: The benzene ring is deactivated towards further electrophilic attack due to the presence of three halogen atoms. However, under harsh conditions, substitution at the remaining vacant position (position 4) might be possible.
-
Cross-Coupling Reactions: The bromine atoms are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions). This allows for the introduction of a wide range of substituents, making this compound a potentially useful building block for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.
-
Grignard and Organolithium Formation: The bromine atoms can be converted to Grignard or organolithium reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Due to the lack of published research on this specific compound, there are no known biological activities or established roles in signaling pathways. Its potential applications are primarily as a synthetic intermediate in drug discovery and materials science.
Safety and Handling
Polysubstituted halogenated aromatic compounds should be handled with care, assuming they are potentially hazardous.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a polysubstituted aromatic compound with potential as a synthetic intermediate. While experimental data is scarce, this guide has provided a comprehensive overview based on predicted properties and established chemical principles. The proposed synthetic route and analytical methodologies offer a starting point for researchers interested in utilizing this compound. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications in various fields of chemical research.
References
- 1. aobchem.com [aobchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular structure and calculated molecular weight of the compound 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the limited availability of public domain experimental data for this specific molecule, this guide also outlines a general experimental workflow for the characterization of novel halogenated aromatic compounds.
Molecular Properties
The fundamental molecular properties of this compound have been determined based on its chemical formula.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂Cl | PubChem CID: 50997933 |
| Molecular Weight | 298.40 g/mol | Calculated |
Molecular Structure
The structural arrangement of this compound consists of a benzene (B151609) ring substituted with two bromine atoms, one chlorine atom, and one ethyl group at positions 1, 5, 2, and 3 respectively.
Technical Guide: Spectral Data and Analysis of 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The spectral data for 1,5-Dibromo-2-chloro-3-ethylbenzene has been predicted using established spectroscopic principles and correlation tables.
1.1. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would show distinct signals for the aromatic and ethyl protons. The chemical shifts (δ) are influenced by the deshielding effects of the bromine and chlorine substituents.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| Aromatic-H (H-4/H-6) | 7.4 - 7.6 | Doublet | 2-3 | 2H |
| Ethyl-CH₂ | 2.7 - 2.9 | Quartet | ~7.5 | 2H |
| Ethyl-CH₃ | 1.2 - 1.4 | Triplet | ~7.5 | 3H |
1.2. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents.[3][4][5]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Br (C-1/C-5) | 120 - 125 |
| Aromatic C-Cl (C-2) | 130 - 135 |
| Aromatic C-Ethyl (C-3) | 145 - 150 |
| Aromatic C-H (C-4/C-6) | 130 - 135 |
| Ethyl-CH₂ | 25 - 30 |
| Ethyl-CH₃ | 13 - 17 |
1.3. Predicted Mass Spectrometry Data
The mass spectrum is predicted to show a molecular ion peak cluster characteristic of a compound containing two bromine atoms and one chlorine atom. The fragmentation pattern will likely involve the loss of the ethyl group and halogen atoms.[6][7][8][9][10]
| m/z Value | Predicted Ion | Notes |
| 297/299/301/303 | [M]⁺ | Molecular ion cluster showing isotopic pattern for Br₂Cl. |
| 282/284/286/288 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 268/270/272/274 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely a prominent peak). |
| 218/220/222 | [M - Br]⁺ | Loss of a bromine radical. |
| 189/191 | [M - Br - Cl]⁺ | Loss of a bromine and a chlorine radical. |
| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to substitution. |
1.4. Predicted Infrared (IR) Spectroscopy Data
The predicted IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2975-2850 | Aliphatic C-H stretch (ethyl group) | Medium to Strong |
| 1600-1450 | Aromatic C=C stretch | Medium to Strong (multiple bands) |
| 1470-1450 | CH₂ bend | Medium |
| 1385-1375 | CH₃ bend | Medium |
| 800-600 | C-Br stretch | Strong |
| 800-600 | C-Cl stretch | Strong |
| 900-690 | Aromatic C-H out-of-plane bend | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Temperature: Set the probe temperature to 25 °C.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
2.2. Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the isotopic distribution of the molecular ion and fragment peaks with theoretical patterns for the expected elemental composition.
-
2.3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) or Thin Film IR Spectroscopy
-
Sample Preparation:
-
ATR: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Thin Film: If the sample is a liquid, place a drop between two KBr or NaCl plates. If it is a solid, dissolve it in a volatile solvent, deposit the solution on a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[11][12][13][14][15]
-
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis and structure elucidation of this compound.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data to offer insights into its structural characterization. The information is presented in a clear, structured format to aid in spectroscopic analysis and interpretation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.5 - 7.7 | Doublet | ~2.5 | 1H |
| H-6 | 7.4 - 7.6 | Doublet | ~2.5 | 1H |
| -CH₂- | 2.7 - 2.9 | Quartet | ~7.6 | 2H |
| -CH₃ | 1.2 - 1.4 | Triplet | ~7.6 | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 120 - 125 |
| C-2 (C-Cl) | 133 - 138 |
| C-3 (C-Ethyl) | 145 - 150 |
| C-4 (C-H) | 130 - 135 |
| C-5 (C-Br) | 122 - 127 |
| C-6 (C-H) | 128 - 133 |
| -CH₂- | 25 - 30 |
| -CH₃ | 13 - 18 |
Experimental Protocols
While the data presented is predictive, the following outlines standard experimental methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.
¹H NMR Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.
-
Parameter Optimization:
-
Pulse Angle: A 30° or 45° pulse angle is typically used for routine qualitative spectra.
-
Acquisition Time: Set the acquisition time to 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Initiate the acquisition process.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak.
¹³C NMR Acquisition
-
Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H NMR experiment can be used.
-
Parameter Optimization:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio. The acquisition time can range from a few minutes to several hours.
-
-
Data Acquisition: Start the ¹³C NMR experiment.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the structure of this compound with atom numbering for NMR correlation and a general workflow for NMR analysis.
Caption: Structure of this compound with atom numbering.
Caption: General experimental workflow for NMR spectroscopy.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry of 1,5-Dibromo-2-chloro-3-ethylbenzene
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry of this compound. Due to the absence of direct experimental mass spectral data for this specific compound in the searched literature, this guide leverages established fragmentation principles of analogous compounds, including halogenated benzenes and alkylbenzenes, to construct a theoretical framework for its mass spectrometric behavior.[1][2][3]
The molecule of interest, this compound, has the chemical formula C8H7Br2Cl.[4][5] Its structure contains an aromatic ring substituted with two bromine atoms, one chlorine atom, and an ethyl group. This combination of substituents is expected to lead to a characteristic and informative fragmentation pattern under electron ionization.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Upon electron ionization at a standard energy of 70 eV, this compound is expected to form a molecular ion ([M]•+).[6] The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily driven by the lability of the ethyl group and the presence of halogen atoms.
A significant fragmentation route for ethylbenzene (B125841) and its derivatives is the benzylic cleavage to lose a methyl radical (•CH3), which has a mass of 15 Da.[3] This loss results in the formation of a stable tropylium-like cation.[7] For this compound, this would lead to a prominent fragment ion.
Further fragmentation can occur through the loss of the halogen atoms. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br, suggesting that the loss of a bromine radical might be more favorable than the loss of a chlorine radical. Sequential losses of halogens and other small molecules like ethene (from the ethyl group) are also plausible.[2][8]
A crucial feature of the mass spectrum will be the isotopic patterns arising from the natural abundances of bromine (79Br ≈ 50.69%, 81Br ≈ 49.31%) and chlorine (35Cl ≈ 75.77%, 37Cl ≈ 24.23%).[9] This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, aiding in their identification.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound. The m/z values are calculated using the most abundant isotopes (1H, 12C, 35Cl, 79Br). The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns for each fragment containing these atoms.
| Predicted Fragment Ion | Structure | m/z (using most abundant isotopes) | Notes |
| [M]•+ | [C8H7Br2Cl]•+ | 296 | Molecular ion. Will exhibit a complex isotopic pattern due to the presence of two bromine atoms and one chlorine atom. |
| [M - CH3]+ | [C7H4Br2Cl]+ | 281 | Base peak is likely. Formed by the loss of a methyl radical from the ethyl group, leading to a stable tropylium-like ion.[3] |
| [M - C2H5]+ | [C6H2Br2Cl]+ | 267 | Loss of the entire ethyl group. |
| [M - Cl]•+ | [C8H7Br2]•+ | 261 | Loss of a chlorine radical. |
| [M - Br]•+ | [C8H7BrCl]•+ | 217 | Loss of a bromine radical. |
| [M - CH3 - Br]+ | [C7H4BrCl]+ | 202 | Sequential loss of a methyl radical and a bromine radical. |
| [C6H5]+ | [C6H5]+ | 77 | Phenyl cation, a common fragment in the mass spectra of aromatic compounds.[9] |
Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard and effective method for the analysis of semi-volatile halogenated aromatic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2]
1. Sample Preparation:
-
Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[2]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation of aromatic compounds.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.[2]
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: 70 eV.[2]
-
Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Mass Range: Scan from m/z 40 to 350 to encompass the molecular ion and key fragments.
-
Solvent Delay: 3 minutes to prevent damage to the filament from the solvent peak.[2]
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare them with the predicted data. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. aobchem.com [aobchem.com]
- 5. This compound | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
A Proposed Synthetic Pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene: A Technical Guide
Abstract
Proposed Synthetic Pathway
The proposed synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene commences with the commercially available starting material, 4-ethylaniline (B1216643). The pathway involves a sequence of bromination followed by a Sandmeyer reaction to introduce the chloro substituent.
Step 1: Dibromination of 4-Ethylaniline
The first step involves the electrophilic bromination of 4-ethylaniline. The strongly activating and ortho-directing amino group, along with the ortho,para-directing ethyl group, facilitates the introduction of two bromine atoms at the positions ortho to the amino group.
Reaction: 4-Ethylaniline is treated with a brominating agent, such as bromine in acetic acid, to yield 2,6-dibromo-4-ethylaniline (B7880710).
Step 2: Diazotization of 2,6-Dibromo-4-ethylaniline
The resulting 2,6-dibromo-4-ethylaniline undergoes diazotization, a standard method to convert a primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
Reaction: 2,6-Dibromo-4-ethylaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 3: Sandmeyer Reaction
The final step is a Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide to replace the diazonium group with a halogen.[1][2][3] In this proposed synthesis, copper(I) chloride is used to introduce the chlorine atom at the desired position.
Reaction: The freshly prepared diazonium salt of 2,6-dibromo-4-ethylaniline is reacted with copper(I) chloride to yield the target molecule, this compound. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][2]
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Dibromination of 4-Ethylaniline
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-ethylaniline (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice water. The crude product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude 2,6-dibromo-4-ethylaniline can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Suspend 2,6-dibromo-4-ethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., at 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
The crude product may separate as an oil or solid. Extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
The final product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Data Presentation
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Ethylaniline | ![]() | C₈H₁₁N | 121.18 | Starting Material |
| 2,6-Dibromo-4-ethylaniline | ![]() | C₈H₉Br₂N | 278.98 | Intermediate |
| This compound | ![]() | C₈H₇Br₂Cl | 298.41 | Final Product |
Mandatory Visualization
Caption: Proposed synthesis pathway for this compound.
References
In-Depth Technical Guide: 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromo-2-chloro-3-ethylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to its specific substitution pattern, it serves as a potential building block for the synthesis of more complex molecular architectures. This document compiles available data on its commercial suppliers, chemical properties, and safety information. While a detailed, publicly available experimental protocol for its synthesis and comprehensive spectroscopic data are currently limited, this guide presents the known information to aid researchers in their scientific endeavors.
Chemical Identity and Properties
This compound is a substituted benzene (B151609) ring with two bromine atoms, one chlorine atom, and one ethyl group. This arrangement of substituents provides a unique chemical scaffold for further functionalization.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1160573-77-2[1] |
| Molecular Formula | C₈H₇Br₂Cl[1] |
| Molecular Weight | 298.40 g/mol |
| Canonical SMILES | CCC1=C(C(=CC(=C1)Br)Br)Cl |
| InChI Key | Not publicly available |
Table 1: Chemical Identifiers for this compound
Physicochemical Properties
| Property | Value | Source |
| Purity | 92% - 95% | [CP Lab Safety[2], AOBChem[1]] |
| Appearance | Not specified | [AOBChem[1]] |
| Storage Temperature | 4-8°C | [AOBChem[1]] |
| Shipping Temperature | Room Temperature | [AOBChem[1]] |
Table 2: Available Physical and Chemical Data
Commercial Availability
This compound is available from specialized chemical suppliers. Researchers can procure this compound in various quantities to support their research and development needs.
| Supplier | Catalog Number | Purity | Available Quantities |
| AOBChem | 38501[1] | 95%[1] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |
| CP Lab Safety | - | 92%[2] | 5g[2] |
Table 3: Commercial Suppliers of this compound
Note: Availability and pricing are subject to change. Please consult the suppliers directly for the most current information.
Synthesis and Reactivity
A detailed, step-by-step experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. The synthesis would likely involve a multi-step process starting from a simpler ethylbenzene (B125841) derivative, followed by controlled halogenation reactions. The regioselectivity of the bromination and chlorination steps would be critical to achieving the desired 1,2,3,5-substitution pattern.
A plausible synthetic approach could be conceptualized as a series of electrophilic aromatic substitution reactions. The order of these reactions would be crucial in directing the substituents to the correct positions.
Figure 1. A conceptual multi-step halogenation pathway for the synthesis of this compound from ethylbenzene.
The reactivity of this compound is dictated by its functional groups. The bromine atoms are susceptible to participation in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon bonds. These reactions would enable the use of this compound as a building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Spectroscopic Data
Comprehensive, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. Researchers who purchase this compound are advised to perform their own analytical characterization to confirm its identity and purity.
Safety and Handling
Based on the information provided by suppliers, this compound should be handled with care in a laboratory setting.
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Table 4: GHS Hazard Statements
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
Table 5: GHS Precautionary Statements
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Applications in Research and Drug Development
Substituted halogenated benzenes are valuable intermediates in organic synthesis. The presence of multiple halogen atoms on the benzene ring of this compound offers several points for chemical modification.
Figure 2. Potential synthetic utility of this compound in the development of new molecules.
The differential reactivity of the bromine and chlorine atoms could potentially be exploited for selective functionalization, making this compound a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a commercially available substituted aromatic compound with potential applications in synthetic chemistry. This guide has summarized the currently available information regarding its properties, suppliers, and safety. A significant gap in the public domain exists concerning detailed experimental data, including physicochemical properties, spectroscopic data, and a validated synthetic protocol. Researchers interested in utilizing this compound are encouraged to perform their own comprehensive analysis upon acquisition.
References
An In-depth Technical Guide to Substituted Trihalogenated Benzenes: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of substituted trihalogenated benzenes, covering their synthesis, physicochemical properties, and burgeoning applications in the field of drug discovery and development. This class of compounds, characterized by a benzene (B151609) ring adorned with three halogen atoms and other functional groups, offers a unique scaffold for the design of novel therapeutic agents. Their diverse biological activities, ranging from antimicrobial to anticancer, make them a compelling area of research for medicinal chemists. This document details key experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these versatile molecules.
Synthesis of Substituted Trihalogenated Benzenes
The synthesis of substituted trihalogenated benzenes can be achieved through various methods, primarily involving electrophilic aromatic substitution reactions. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents.
Electrophilic Halogenation
Direct halogenation of a substituted benzene ring is a common approach. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position.[1][2]
Synthesis of 1,3,5-Trichlorobenzene
A notable example is the synthesis of 1,3,5-trichlorobenzene, a symmetrical isomer that cannot be obtained by direct chlorination of benzene.[3] One established method involves the diazotization of 2,4,6-trichloroaniline (B165571).[4] Another approach is the isomerization of other trichlorobenzene isomers using a Lewis acid catalyst like aluminum chloride.[3][5] A more recent method involves the chlorination of 1-bromo-3,5-dichlorobenzene (B43179) in the vapor phase.[6][7]
Synthesis of Fluorinated Aromatic Compounds
The introduction of fluorine atoms into aromatic rings is of particular interest in medicinal chemistry.[8] Microflow technologies have been developed for the efficient fluorination of benzynes, offering a rapid and high-yield route to fluoroaromatic compounds.[8] Halogen exchange fluorination is another method employed for the synthesis of compounds like p-fluoronitrobenzene.[9]
Physicochemical and Spectroscopic Properties
The substitution pattern and the nature of the halogen atoms significantly influence the physicochemical properties of trihalogenated benzenes. These properties, in turn, affect their biological activity and pharmacokinetic profiles.
Table 1: Physicochemical Properties of Selected Trichlorobenzene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 53-54 | 218-219 |
| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 17 | 213 |
| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 63-64 | 208 |
Table 2: Spectroscopic Data for Selected Trichlorobenzene Isomers
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| 1,2,3-Trichlorobenzene | 7.28 (d, J=8.1 Hz, 2H), 7.18 (t, J=8.1 Hz, 1H) | 133.4, 131.2, 129.5, 127.9 | 180, 182, 184 |
| 1,2,4-Trichlorobenzene | 7.42 (d, J=2.1 Hz, 1H), 7.38 (dd, J=8.4, 2.1 Hz, 1H), 7.19 (d, J=8.4 Hz, 1H) | 133.8, 132.9, 131.5, 130.9, 128.3, 127.7 | 180, 182, 184 |
| 1,3,5-Trichlorobenzene | 7.26 (s, 3H) | 135.2, 128.4 | 180, 182, 184 |
Applications in Drug Development
Substituted trihalogenated benzenes have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.
Anticancer Activity
A significant development in this area is the discovery of 1,3,5-trisubstituted benzenes as potent and selective inhibitors of matriptase, a serine protease implicated in cancer invasion and metastasis.[10] These compounds have demonstrated tumor growth inhibition in preclinical models of prostate cancer.[10] The mechanism of action involves the inhibition of matriptase-mediated activation of growth factor signaling pathways, such as the c-Met pathway.[6]
Caption: Matriptase signaling pathway in cancer.
Novel benzenesulfonate (B1194179) scaffolds have shown high anticancer activity with a multitargeted mechanism of action, inducing G2/M cell cycle arrest.[11] Additionally, certain nitro-substituted benzylic organochalcogenides have demonstrated potential in combating triple-negative breast cancer by inhibiting the Akt/mTOR and ERK pathways.[12]
Antimicrobial and Antifungal Activity
Several polysubstituted benzene derivatives have been investigated for their antimicrobial and antifungal properties.[13] For instance, 2,4,5-trichlorofluorobenzene has shown activity against Candida albicans, while other polyhalogenated benzenes inhibit the growth of bacteria such as Bacillus subtilis and Bacillus megaterium.[13] The position and nature of the halogen substituents on the benzene ring have been found to significantly affect the antimicrobial activity.[13]
Table 3: Antimicrobial Activity of Selected Polysubstituted Benzenes
| Compound | Bacillus subtilis (MIC, µg/mL) | Bacillus megaterium (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 2,4,5-Trichlorofluorobenzene | >100 | >100 | 50 |
| 2,4,5-Trichlorobromobenzene | 100 | 50 | >100 |
| 2,4,5-Trichloroiodobenzene | 50 | 25 | >100 |
Experimental Protocols
Synthesis of 1,3,5-Trichlorobenzene from 2,4,6-Trichloroaniline[4]
-
Diazotization: 2,4,6-trichloroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (B80452) in water is added dropwise to the cooled aniline (B41778) solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Reduction: Hypophosphorous acid is added slowly to the diazonium salt solution, and the mixture is stirred and allowed to warm to room temperature overnight.
-
The resulting solid is collected by filtration, washed with water, and purified by recrystallization from ethanol (B145695) to yield 1,3,5-trichlorobenzene.
In Vitro Kinase Inhibition Assay[14][15]
-
Assay Preparation: A reaction buffer containing ATP and a specific peptide substrate for the target kinase is prepared.
-
The trihalogenated benzene test compound is dissolved in DMSO to create a stock solution, which is then serially diluted.
-
The kinase enzyme is diluted in the assay buffer.
-
Reaction: The kinase, substrate, and test compound are mixed in a 96-well plate and incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)[13]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Test Compounds: The substituted trihalogenated benzene compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental and Drug Discovery Workflow
The discovery and development of drugs based on substituted trihalogenated benzenes follow a structured workflow, from initial screening to preclinical studies.[10][13][14]
Caption: A generalized drug discovery workflow.
Conclusion
Substituted trihalogenated benzenes represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility, coupled with the ability to fine-tune their physicochemical and biological properties through substitution, makes them attractive scaffolds for targeting a variety of diseases. The examples of matriptase inhibitors and antimicrobial agents highlight the potential of this chemical class. Further exploration of the structure-activity relationships and mechanisms of action of substituted trihalogenated benzenes is warranted to unlock their full therapeutic potential. This guide provides a foundational resource for researchers embarking on the investigation and application of these intriguing molecules.
References
- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quantumzeitgeist.com [quantumzeitgeist.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Drug Discovery Workflow - What is it? [vipergen.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and cytotoxic activity of trisubstituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genemod.net [genemod.net]
- 14. nebiolab.com [nebiolab.com]
An In-depth Technical Guide on the Solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility profile based on the principles of chemical structure and analogy to similar halogenated aromatic compounds. Furthermore, it furnishes a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, which is crucial for its application in chemical synthesis, formulation development, and purification processes.
Introduction to this compound
This compound is a polysubstituted aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring functionalized with two bromine atoms, a chlorine atom, and an ethyl group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is fundamental for its effective use in various laboratory and industrial applications, such as a reagent in organic synthesis or as an intermediate in the development of pharmaceutical compounds.
Predicted Solubility Profile
Based on its molecular structure, this compound is classified as a nonpolar to weakly polar molecule. The presence of the halogen atoms and the ethyl group on the benzene ring results in a hydrophobic character. Consequently, its solubility behavior is governed by the "like dissolves like" principle, which posits that nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents.
Therefore, this compound is expected to exhibit:
-
High solubility in nonpolar organic solvents such as hexane, toluene, and benzene.
-
Good to moderate solubility in moderately polar solvents like diethyl ether, chloroform, and dichloromethane.
-
Limited solubility in polar aprotic solvents such as acetone (B3395972) and ethyl acetate.
-
Very low to negligible solubility in highly polar protic solvents, most notably water.
Haloarenes, as a class of compounds, are generally soluble in organic solvents but insoluble in water.[1][2][3] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between the haloarene and water.[2] In contrast, the intermolecular forces in organic solvents are more comparable to those of haloarenes, facilitating dissolution.[2]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following tables are presented as templates for researchers to populate with experimentally determined values. This structured presentation will allow for a clear and comparative analysis of the compound's solubility across a range of common organic solvents.
Table 1: Solubility of this compound in Nonpolar Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Hexane | 86.18 | 0.655 | 0.1 | Data not available |
| Toluene | 92.14 | 0.867 | 2.4 | Data not available |
| Benzene | 78.11 | 0.877 | 2.7 | Data not available |
Table 2: Solubility of this compound in Moderately Polar Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data not available |
| Chloroform | 119.38 | 1.49 | 4.1 | Data not available |
| Dichloromethane | 84.93 | 1.33 | 3.1 | Data not available |
Table 3: Solubility of this compound in Polar Aprotic Solvents
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |
| Acetone | 58.08 | 0.791 | 5.1 | Data not available |
| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available |
Solubility of Structurally Similar Compounds
To provide a contextual framework, the solubility of structurally related dihalobenzenes is presented. For instance, 1,4-dichlorobenzene (B42874) is sparingly soluble in water but highly soluble in organic solvents like benzene, toluene, and chloroform.[4] Similarly, 1,3-dichlorobenzene (B1664543) is also insoluble in water but shows good solubility in ethanol, ether, and acetone.[5] Bromobenzene is likewise insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone.[6] The solubility of these analogous compounds reinforces the predicted solubility profile of this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[7]
5.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
5.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment. For more effective separation, centrifuge the vials at a moderate speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or GC.
-
Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility using the shake-flask method.
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents is not currently available in the public domain, its molecular structure strongly suggests high solubility in nonpolar organic solvents and poor solubility in polar solvents like water. For researchers and professionals in drug development and chemical synthesis, the provided detailed experimental protocol for the shake-flask method offers a reliable approach to determine the precise solubility of this compound in various solvents of interest. The generation of such empirical data would be a valuable contribution to the chemical literature and would facilitate the optimization of processes involving this compound.
References
- 1. Haloarenes: Classification, Nomenclature, Preparation [allen.in]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Thermodynamic Properties of Halogenated Ethylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core thermodynamic properties of halogenated ethylbenzenes. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a critical resource for theoretical and practical applications.
Introduction
Halogenated ethylbenzenes are a class of organic compounds that are of significant interest in various fields, including medicinal chemistry, materials science, and environmental science. Their thermodynamic properties are fundamental to understanding their behavior in chemical reactions, phase equilibria, and biological systems. Accurate data on properties such as enthalpy of formation, heat capacity, and vapor pressure are crucial for process design, safety assessments, and the development of quantitative structure-activity relationships (QSAR). This guide aims to provide a centralized repository of this vital information.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of various halogenated ethylbenzenes. Data has been compiled from a variety of sources, and where experimental values are unavailable, calculated values from established methods are provided and noted. All data is for the substance in its standard state (298.15 K and 1 atm) unless otherwise specified.
Table 1: Thermodynamic Properties of Fluoroethylbenzenes
| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| Fluoroethylbenzene | ortho- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | Data Not Available |
| meta- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | Data Not Available | |
| para- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | 35.52 (Calculated)[1] |
Table 2: Thermodynamic Properties of Chloroethylbenzenes
| Compound | Isomer | Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| Chloroethylbenzene | 1-chloroethyl- | Data Not Available | Data Not Available | 361-362 (at reduced pressure)[2] | Data Not Available |
| 2-chloroethyl- | Data Not Available | Data Not Available | 493-494[3] | Data Not Available | |
| ortho- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| meta- | Data Not Available | Data Not Available | 457[4] | Data Not Available | |
| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Thermodynamic Properties of Bromoethylbenzenes
| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| Bromoethylbenzene | 1-bromoethyl- | 49.13 (Calculated)[5] | 213.09 (at 474.84 K, Calculated)[5] | 474.84 (Calculated)[5] | 56.40 ± 0.30[5] |
| 2-bromoethyl- | Data Not Available | Data Not Available | 493-494[6] | Data Not Available | |
| meta- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 4: Thermodynamic Properties of Iodoethylbenzenes
| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| Iodoethylbenzene | 1-iodoethyl- | 99.67 (Calculated)[7] | Data Not Available | 501.82 (Calculated)[7] | 59.90 ± 0.40[7] |
| 2-iodoethyl- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| ortho- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| meta- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The majority of the available data for iodoethylbenzenes are calculated values, highlighting a need for further experimental investigation.
Experimental Protocols
The determination of thermodynamic properties requires precise and accurate experimental techniques. The following sections detail the methodologies for key experiments cited in the determination of the data presented above.
Bomb Calorimetry for Enthalpy of Combustion of Halogenated Compounds
This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived. Special considerations are necessary for halogenated compounds to ensure complete combustion and to account for the nature of the final products.
Objective: To measure the heat released during the complete combustion of a known mass of a halogenated ethylbenzene (B125841).
Apparatus:
-
High-pressure static bomb calorimeter
-
Oxygen source
-
Ignition system
-
Temperature measuring device (e.g., platinum resistance thermometer)
-
Crucible (e.g., quartz or platinum)
-
Benzoic acid (for calibration)
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid. The energy equivalent of the calorimeter is determined from the temperature rise and the known enthalpy of combustion of benzoic acid.
-
Sample Preparation: A precisely weighed sample of the halogenated ethylbenzene (typically 0.5 - 1.0 g) is placed in the crucible. For volatile liquids, the sample is often encapsulated in a gelatin capsule or a thin-walled glass ampoule.
-
Bomb Assembly: A small amount of water or a reducing solution (e.g., arsenious oxide solution to handle chlorine and bromine products) is added to the bottom of the bomb to dissolve the resulting mineral acids (HX, where X is the halogen). The crucible is placed in the bomb, and an ignition wire is positioned in contact with the sample.
-
Pressurization and Combustion: The bomb is sealed and purged with oxygen before being filled with high-pressure oxygen (typically 30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded. The sample is then ignited.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The temperature rise is corrected for heat exchange with the surroundings.
-
Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of combustion and to quantify the amounts of nitric acid and any unreacted starting material. For halogenated compounds, the amounts of halide ions in the bomb washings are determined by titration (e.g., with silver nitrate).
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid and any other side reactions. The standard enthalpy of formation is then calculated using Hess's law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting and boiling). For volatile organic compounds, specific sample encapsulation is crucial.
Objective: To measure the heat capacity and enthalpy of phase transitions of halogenated ethylbenzenes.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed DSC pans (e.g., aluminum)
-
Crimping press
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the halogenated ethylbenzene is placed into a hermetic DSC pan.[8] The pan is then hermetically sealed using a crimping press to prevent volatilization during the experiment.[8] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas to provide a stable thermal environment.[8]
-
Temperature Program: The sample is subjected to a controlled temperature program. To erase the sample's thermal history, it is often subjected to a heat/cool/heat cycle.[8] Data is collected during the final heating ramp at a constant rate (e.g., 10 °C/min).[9]
-
Data Acquisition: The DSC measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis:
-
Heat Capacity: The heat capacity is determined from the heat flow signal, the sample mass, and the heating rate.
-
Enthalpy of Fusion: The enthalpy of fusion is calculated by integrating the area of the melting peak in the DSC thermogram. The melting point is determined from the onset of the peak.[8]
-
Boiling Point: For boiling point determination, a small hole (e.g., 75 µm) is often drilled in the lid of the hermetic pan.[9] This allows the vapor to escape at the boiling point, resulting in an endothermic peak. The boiling point is determined from the onset of this peak.[9]
-
Knudsen Effusion Method for Vapor Pressure Determination
The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids and liquids.[10]
Objective: To determine the vapor pressure of a halogenated ethylbenzene as a function of temperature.
Apparatus:
-
Knudsen cell with a small orifice of known area
-
High-vacuum system
-
Thermostatically controlled furnace or bath
-
Microbalance
Procedure:
-
Sample Loading: A known mass of the halogenated ethylbenzene is placed in the Knudsen cell.
-
Evacuation and Equilibration: The Knudsen cell is placed in the vacuum chamber, which is then evacuated to a high vacuum. The cell is heated to a specific temperature and allowed to reach thermal equilibrium.
-
Effusion: At a constant temperature, the vapor molecules of the sample effuse through the small orifice into the vacuum.
-
Mass Loss Measurement: The rate of mass loss of the sample is determined by weighing the Knudsen cell at different time intervals.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:
-
dm/dt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the sample
-
-
Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the determination of thermodynamic properties of halogenated ethylbenzenes.
Caption: Workflow for Bomb Calorimetry.
Caption: Workflow for Differential Scanning Calorimetry.
Caption: Interrelation of Thermodynamic Properties.
Conclusion
This technical guide provides a foundational overview of the thermodynamic properties of halogenated ethylbenzenes. The presented data, while not exhaustive, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for the determination of these crucial parameters. It is evident that further experimental work is required, particularly for the iodo-substituted ethylbenzenes, to build a more complete and robust dataset. The continued investigation into the thermodynamic properties of these compounds will undoubtedly contribute to advancements in the fields of drug discovery, materials science, and chemical engineering.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Ethylbenzene [webbook.nist.gov]
- 4. Ethylbenzene [webbook.nist.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Benzene, (1-iodoethyl)- (CAS 10604-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Benzene, (2-iodoethyl)- | C8H9I | CID 28503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, (2-iodoethyl)- (CAS 17376-04-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols: Use of 1,5-Dibromo-2-chloro-3-ethylbenzene in Selective Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Dibromo-2-chloro-3-ethylbenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure features three distinct halogen atoms—two bromine atoms and one chlorine atom at different positions—offering a platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) allows for controlled, stepwise introduction of various substituents, enabling the construction of complex molecular architectures from a single starting material.[1][2][3] This capability is highly valuable in the fields of drug discovery, agrochemicals, and materials science for creating libraries of novel compounds.[4]
These application notes provide an overview of the potential applications of this compound in key cross-coupling reactions and offer representative protocols for its use.
Note on Protocols and Data: Specific experimental data for cross-coupling reactions involving this compound is not extensively available in published literature. The following protocols and data are representative examples based on established principles of palladium-catalyzed cross-coupling of polyhalogenated arenes.[1][3][5] Researchers should consider these as starting points for optimization.
Predicted Reactivity and Site-Selectivity
The site-selectivity in cross-coupling reactions of polyhalogenated arenes is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[2] The generally accepted reactivity trend is C-I > C-Br > C-Cl > C-F.[2] For this compound, this trend predicts that the two C-Br bonds will react preferentially over the more stable C-Cl bond under appropriate catalytic conditions.
Further selectivity between the two non-equivalent C-Br bonds at the C1 and C5 positions can be influenced by steric and electronic factors. The C1-Br bond is ortho to a sterically demanding ethyl group, while the C5-Br bond is less hindered. Therefore, mono-functionalization is expected to occur selectively at the C5 position.
Caption: Predicted sites of reactivity for this compound.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[6][7][8] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene (B28343)/H₂O | 100 | 12 | 5-Phenyl-1-bromo-2-chloro-3-ethylbenzene | 85 |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 110 | 24 | 1,5-Diphenyl-2-chloro-3-ethylbenzene | 72 |
| 3 | 4-Methoxyphenylboronic Acid (1.1) | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | THF | 80 | 16 | 5-(4-Methoxyphenyl)-1-bromo-2-chloro-3-ethylbenzene | 88 |
Detailed Experimental Protocol: Mono-arylation (Entry 1)
-
Materials:
-
This compound (1.0 mmol, 324.3 mg)
-
Phenylboronic Acid (1.1 mmol, 134 mg)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL) and Degassed Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.
-
Application 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[10][11] This reaction is typically catalyzed by palladium complexes with a copper(I) co-catalyst.[10]
Representative Data for Sonogashira Coupling
| Entry | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Phenylacetylene (B144264) (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3.0) | THF | 60 | 8 | 5-(Phenylethynyl)-1-bromo-2-chloro-3-ethylbenzene | 91 |
| 2 | Ethynyltrimethylsilane (1.2) | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3.0) | DMF | 50 | 10 | 5-(Trimethylsilylethynyl)-1-bromo-2-chloro-3-ethylbenzene | 87 |
| 3 | Phenylacetylene (2.5) | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA (5.0) | Dioxane | 90 | 24 | 1,5-Bis(phenylethynyl)-2-chloro-3-ethylbenzene | 65 |
Detailed Experimental Protocol: Mono-alkynylation (Entry 1)
-
Materials:
-
This compound (1.0 mmol, 324.3 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (TEA) (3.0 mmol, 418 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Evacuate and backfill with argon.
-
Add anhydrous THF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the arylation of amines.[12][13][14] This method is crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Morpholine (B109124) (1.2) | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 110 | 18 | 4-(5-Bromo-4-chloro-3-ethylphenyl)morpholine | 82 |
| 2 | Aniline (1.2) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 20 | N-(5-Bromo-4-chloro-3-ethylphenyl)aniline | 75 |
| 3 | Morpholine (2.5) | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (3.0) | Toluene | 110 | 36 | 4,4'-(4-Chloro-5-ethyl-1,3-phenylene)dimorpholine | 58 |
Detailed Experimental Protocol: Mono-amination (Entry 1)
-
Materials:
-
This compound (1.0 mmol, 324.3 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
RuPhos (0.02 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)
-
Anhydrous Toluene (8 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to a Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 18 hours.
-
After cooling, dilute the mixture with ether, filter through Celite, and concentrate.
-
Purify the resulting residue by flash column chromatography to obtain the product.
-
Visualized Workflows
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical workflow for sequential cross-coupling reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. kbfi.ee [kbfi.ee]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Selective Suzuki-Miyaura Coupling with 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dibromo-2-chloro-3-ethylbenzene is a polyhalogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring two non-equivalent bromine atoms and one chlorine atom, allows for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the distinct steric and electronic environments of the two bromine atoms enable a stepwise and regioselective approach to the synthesis of polysubstituted biphenyl (B1667301) derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.
The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl.[1] This inherent difference allows for the selective coupling at the C-Br bonds in the presence of a C-Cl bond. Furthermore, the regioselectivity between the two C-Br bonds at the C1 and C5 positions is influenced by steric and electronic factors. The C5-Br bond is generally considered more reactive due to lesser steric hindrance compared to the C1-Br bond, which is flanked by a chlorine atom.[2] This application note provides detailed protocols for the selective mono- and di-arylation of this compound via the Suzuki-Miyaura coupling reaction.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, solvent, and stoichiometry of the reagents, selective mono-arylation can be achieved at the more reactive C5-Br position. Subsequent coupling at the C1-Br position can then be performed under more forcing conditions if desired, leading to the synthesis of unsymmetrical bi- or terphenyls.
Data Presentation
Table 1: Catalyst and Ligand Systems for Selective Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Key Features | Reference |
| Pd(OAc)₂ | SPhos | High activity for C-Br activation, good selectivity over C-Cl. | |
| Pd₂(dba)₃ | XPhos | Bulky ligand promoting reductive elimination, effective for sterically hindered substrates. | |
| Pd(PPh₃)₄ | PPh₃ | Classical catalyst, generally requires higher temperatures. | [3] |
| PdCl₂(dppf) | dppf | Good for a broad range of substrates. | [4] |
Table 2: Reaction Conditions for Selective Mono-arylation at C5-Br
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.1 - 1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene (B28343)/H₂O (4:1) |
| Temperature | 80 - 90 °C |
| Reaction Time | 4 - 8 hours |
Table 3: Reaction Conditions for Di-arylation
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (2.5 - 3.0 equiv) |
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | 1,4-Dioxane (B91453)/H₂O (5:1) |
| Temperature | 100 - 110 °C |
| Reaction Time | 12 - 24 hours |
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C5-Position
Objective: To synthesize 5-aryl-1-bromo-2-chloro-3-ethylbenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add 8 mL of anhydrous toluene and 2.5 mL of degassed deionized water to the Schlenk flask.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-1-bromo-2-chloro-3-ethylbenzene.
Protocol 2: Di-arylation of this compound
Objective: To synthesize 1,5-diaryl-2-chloro-3-ethylbenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Add PdCl₂(dppf) (0.05 mmol, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water.
-
Heat the reaction mixture to 105 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the 1,5-diaryl-2-chloro-3-ethylbenzene product.
Mandatory Visualization
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Regioselective Suzuki-Miyaura coupling pathways.
References
Application Notes and Protocols for Sonogashira Reaction using 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting the Sonogashira cross-coupling reaction using 1,5-Dibromo-2-chloro-3-ethylbenzene as the aryl halide substrate. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2]
Introduction to the Substrate: this compound
This compound is a polyhalogenated aromatic compound. The presence of multiple halogen atoms with different reactivities (Br > Cl) allows for selective and sequential cross-coupling reactions.[2] The reactivity of the halogens in a Sonogashira coupling follows the order I > Br > Cl.[4] Therefore, the two bromine atoms are expected to be significantly more reactive than the chlorine atom under typical Sonogashira conditions.
Furthermore, the two bromine atoms are in non-equivalent positions. The bromine at the C1 position is flanked by a chlorine atom and a carbon atom, while the bromine at the C5 position is flanked by two carbon atoms, one of which is part of an ethyl group. The steric hindrance around the C1 bromine is likely higher than that around the C5 bromine. This difference in steric environment can be exploited to achieve regioselective Sonogashira couplings. It is anticipated that the less sterically hindered bromine at the C5 position will react preferentially.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes a general procedure for the monosubstitution of this compound with a terminal alkyne. The reaction conditions can be optimized for specific alkynes and desired outcomes (mono- vs. di-substitution).
Materials:
| Reagent/Material | Formula | M.Wt. | Quantity | Moles |
| This compound | C₈H₇Br₂Cl | 302.41 | 1.0 eq | (e.g., 1 mmol, 302 mg) |
| Terminal Alkyne | R-C≡CH | - | 1.0 - 1.2 eq | (e.g., 1.0 - 1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 1-5 mol% | (e.g., 0.01-0.05 mmol) |
| Copper(I) Iodide | CuI | 190.45 | 2-10 mol% | (e.g., 0.02-0.10 mmol) |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | (C₂H₅)₃N or ((CH₃)₂CH)₂NH | 101.19 or 101.19 | Solvent | - |
| Toluene or THF (optional co-solvent) | C₇H₈ or C₄H₈O | - | - | - |
| Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate | MgSO₄ or Na₂SO₄ | - | - | - |
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and Copper(I) Iodide (2-10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Triethylamine or a mixture of Toluene/Triethylamine). The use of an amine base as the solvent is common, though a co-solvent can be used to improve solubility.[5]
-
Reagent Addition: Add the terminal alkyne (1.0 - 1.2 equivalents for mono-alkynylation) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature depends on the reactivity of the specific alkyne and the desired reaction rate. Higher temperatures may be required for less reactive substrates.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed or the desired product is formed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and copper salts.
-
Wash the Celite pad with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired alkynylated product.
Note on Selectivity: To achieve mono-alkynylation, it is crucial to control the stoichiometry of the terminal alkyne. Using a slight excess (1.0-1.2 eq) will favor the formation of the monosubstituted product. For the synthesis of the disubstituted product, a larger excess of the alkyne (2.2-2.5 eq) and potentially longer reaction times or higher temperatures would be required. The chlorine atom is expected to remain unreacted under these conditions.
Visualizing the Process
Experimental Workflow:
References
Application Notes and Protocols for 1,5-Dibromo-2-chloro-3-ethylbenzene in Agrochemical Development
For: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 1,5-Dibromo-2-chloro-3-ethylbenzene in commercially available agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity of its functional groups and propose potential synthetic routes for the development of novel agrochemical candidates. These are intended to serve as a guide for research and development.
Introduction
This compound is a polyhalogenated aromatic compound. Halogenated aromatic moieties are prevalent in a wide range of successful agrochemicals due to their ability to enhance biological activity, metabolic stability, and binding affinity to target enzymes. The presence of two bromine atoms, a chlorine atom, and an ethyl group on the benzene (B151609) ring offers multiple reactive sites for chemical modification. The bromine substituents are particularly amenable to modern cross-coupling reactions, and the ethyl group's benzylic position can be selectively functionalized.[1] This positions this compound as a potentially valuable scaffold for generating diverse compound libraries for agrochemical screening.
This document outlines potential synthetic pathways to create analogues of established agrochemical classes, including phenylurea herbicides, pyrazole (B372694) carboxanilide fungicides, and strobilurin-type fungicides, using this compound as a starting material.
Potential Applications and Synthetic Strategies
The core strategy revolves around the functionalization of the this compound core to introduce pharmacophores known for their agrochemical activity. Key transformations include:
-
Suzuki-Miyaura Cross-Coupling: To replace one or both bromine atoms with aryl, heteroaryl, or vinyl groups, thereby creating more complex molecular architectures.[2][3][4]
-
Nitration and Reduction: To introduce an amino group, which is a key precursor for the synthesis of phenylurea herbicides.
-
Benzylic Bromination and Substitution: To functionalize the ethyl side-chain, which can be a key linker for moieties found in strobilurin-type fungicides.
These strategies can lead to the generation of novel compounds for screening against various agricultural pests and diseases.
Proposed Experimental Protocols
The following protocols are hypothetical and should be optimized for safety and efficiency in a laboratory setting.
Phenylurea herbicides are known inhibitors of photosynthesis.[5] The synthesis of a novel phenylurea derivative from this compound can be envisioned through the following steps:
Step 1: Nitration of this compound
-
Reaction: Carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and nitric acid at 0°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Purify the resulting nitro-derivative by column chromatography.
Step 2: Reduction of the Nitro Group to an Aniline (B41778)
-
Reaction: Dissolve the nitro-derivative (1.0 eq) in ethanol (B145695) and add a reducing agent such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture and extract the aniline product.
-
Purification: Purify the aniline by column chromatography.
Step 3: Formation of the Phenylurea
-
Reaction: React the synthesized aniline (1.0 eq) with an excess of urea (B33335) in a suitable solvent.[6][7][8]
-
Monitoring: Monitor the formation of the phenylurea derivative by TLC.
-
Work-up: Isolate the product by filtration upon cooling.
-
Purification: Recrystallize the product to obtain the pure phenylurea candidate.
Pyrazole carboxanilide fungicides are potent inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi.[9][10][11][12] A potential synthetic route involves a Suzuki coupling followed by amidation.
Step 1: Monosubstitution via Suzuki-Miyaura Coupling
-
Reaction: React this compound (1.0 eq) with a suitable boronic acid (e.g., 4-aminophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, perform an aqueous work-up and extract the product.
-
Purification: Purify the coupled product by column chromatography.
Step 2: Amidation with a Pyrazole Carboxylic Acid
-
Reaction: Couple the resulting aniline derivative (1.0 eq) with a suitable pyrazole carboxylic acid (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) using a coupling agent like DCC or EDC.
-
Monitoring: Monitor the formation of the amide by TLC.
-
Work-up: Filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the final pyrazole carboxanilide product by column chromatography.
Strobilurin fungicides inhibit mitochondrial respiration in fungi.[13][14][15] A key structural feature is a substituted benzyl (B1604629) ether or similar linkage.
Step 1: Benzylic Bromination
-
Reaction: React this compound (1.0 eq) with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent under UV irradiation.[1]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Filter the succinimide (B58015) and wash the organic phase.
-
Purification: Purify the benzylic bromide by column chromatography.
Step 2: Ether Synthesis
-
Reaction: React the benzylic bromide (1.0 eq) with a suitable phenol (B47542) or alcohol containing the strobilurin pharmacophore in the presence of a base (e.g., K₂CO₃).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Perform an aqueous work-up and extract the product.
-
Purification: Purify the final strobilurin-type candidate by column chromatography.
Data Presentation
As these are proposed synthetic routes, no experimental quantitative data is available. A hypothetical library of compounds that could be synthesized is presented below.
Table 1: Hypothetical Library of Phenylurea Derivatives
| Compound ID | R Group on Urea | Predicted LogP | Target Pest Class |
| PU-001 | -N(CH₃)₂ | 5.8 | Broadleaf Weeds |
| PU-002 | -NHCH₃ | 5.5 | Grasses |
| PU-003 | -N(OCH₃)CH₃ | 5.7 | Pre-emergent Herbicide |
Table 2: Hypothetical Library of Pyrazole Carboxanilide Derivatives
| Compound ID | Pyrazole Moiety | R Group (from Suzuki) | Predicted LogP | Target Disease |
| PC-001 | 1-methyl-3-(difluoromethyl)-pyrazole | 4-aminophenyl | 6.2 | Rusts |
| PC-002 | 1,3-dimethyl-pyrazole | 4-aminophenyl | 6.0 | Powdery Mildew |
| PC-003 | 1-methyl-3-(trifluoromethyl)-pyrazole | 3-pyridyl | 5.9 | Leaf Spot |
Table 3: Hypothetical Library of Strobilurin-type Derivatives
| Compound ID | Linked Moiety | Predicted LogP | Target Disease |
| ST-001 | 2-((methoxyimino)methyl)phenol | 6.5 | Downy Mildew |
| ST-002 | 2-(2,5-dimethylphenoxymethyl)phenol | 7.1 | Blights |
| ST-003 | 2-(chloromethyl)phenyl glyoxylate (B1226380) O-methyloxime | 6.8 | Anthracnose |
Visualization of Workflows and Pathways
The following diagrams illustrate the proposed synthetic strategies and a general workflow for screening.
Caption: Synthetic pathway for a phenylurea herbicide candidate.
Caption: Synthetic pathway for a pyrazole carboxanilide fungicide candidate.
Caption: Synthetic pathway for a strobilurin-type fungicide candidate.
References
- 1. Ch 11 : Halogenation of alkyl benzenes [chem.ucalgary.ca]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]
- 7. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 8. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 14. Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules from 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 1,5-dibromo-2-chloro-3-ethylbenzene as a versatile building block for the construction of complex organic molecules. The presence of two reactive bromine atoms and a less reactive chlorine atom allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse array of polysubstituted aromatic compounds with potential applications in medicinal chemistry, materials science, and agrochemical research.
Introduction to the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bond activation is C-Br > C-Cl. This chemoselectivity allows for the selective functionalization of the two bromine atoms while leaving the chlorine atom intact for subsequent transformations.
The two bromine atoms at the C1 and C5 positions are anticipated to exhibit different reactivities due to the electronic and steric influences of the adjacent chloro and ethyl groups. The bromine at the C1 position is ortho to the chloro group and meta to the ethyl group, while the bromine at the C5 position is meta to both substituents. Steric hindrance from the chloro group may influence the reactivity of the C1-bromine. This potential for regioselectivity can be exploited to achieve mono-functionalization at a specific position before proceeding with the second coupling reaction.
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Heck reaction for the synthesis of substituted alkenes, and the Buchwald-Hartwig amination for the formation of C-N bonds.
Data Presentation: Cross-Coupling Reactions of Dihaloarenes
Due to the limited availability of specific experimental data for this compound, the following tables present representative data from analogous dihaloarene systems to illustrate the potential yields and conditions for selective cross-coupling reactions.
Table 1: Selective Mono-Suzuki-Miyaura Coupling of Dibromoarenes
| Entry | Dibromoarene | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated Product |
| 1 | 1,3-Dibromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 16 | ~75 |
| 2 | 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 3 | 2,6-Dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~90 |
Table 2: Selective Mono-Heck Reaction of Dibromoarenes
| Entry | Dibromoarene | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-alkenylated Product |
| 1 | 1,3-Dibromobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70 |
| 2 | 1,4-Dibromobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 18 | ~80 |
| 3 | 2,6-Dibromotoluene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | 12 | ~88 |
Table 3: Selective Mono-Buchwald-Hartwig Amination of Dibromoarenes
| Entry | Dibromoarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-aminated Product |
| 1 | 1,3-Dibromobenzene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 16 | ~85 |
| 2 | 1,4-Dibromobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | ~78 |
| 3 | 2,6-Dibromopyridine | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | t-BuOH | 100 | 12 | ~90 |
Experimental Protocols
The following are detailed, generalized protocols for performing selective mono-functionalization of this compound. These protocols are based on established procedures for similar dihaloarenes and should be optimized for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol aims to selectively substitute one of the bromine atoms with an aryl group.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Mono-Heck Reaction
This protocol is for the selective formation of a carbon-carbon double bond at one of the bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Add the alkene and triethylamine to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Selective Mono-Buchwald-Hartwig Amination
This protocol facilitates the selective coupling of an amine at one of the bromine positions.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.
-
Add a solution of this compound in anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent, and purify the residue by column chromatography.
Visualizations
Synthetic Pathways and Workflows
The following diagrams illustrate the potential synthetic pathways for the sequential functionalization of this compound and a general experimental workflow for cross-coupling reactions.
Caption: Sequential functionalization of this compound.
Caption: General experimental workflow for cross-coupling reactions.
These protocols and illustrative data provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel and complex organic molecules. It is recommended that the reaction conditions be optimized for each specific substrate combination to achieve the desired product with high selectivity and yield.
Application Notes and Protocols for the Regioselective Functionalization of 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 1,5-dibromo-2-chloro-3-ethylbenzene ring. The methodologies described herein are based on established principles of organic synthesis, particularly palladium-catalyzed cross-coupling reactions and directed ortho-metalation. These techniques allow for the selective introduction of a wide range of functional groups, which is of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2][3]
Introduction to Regioselective Functionalization
The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy for the rapid construction of complex molecular architectures.[1][2][3] The differential reactivity of carbon-halogen bonds, influenced by electronic and steric factors, can be exploited to achieve high regioselectivity. In the case of this compound, the two bromine atoms and one chlorine atom offer multiple sites for functionalization. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[4] This inherent difference in reactivity allows for the selective functionalization of the C-Br bonds over the C-Cl bond.
Furthermore, the electronic environment created by the substituents on the benzene (B151609) ring (chloro and ethyl groups) and their steric hindrance can influence the regioselectivity between the two C-Br bonds at positions 1 and 5.
Strategic Approaches for Regioselective Functionalization
The regioselective functionalization of this compound can be approached through several key synthetic strategies:
-
Selective Cross-Coupling Reactions: By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at one of the C-Br bonds.[1][2]
-
Halogen-Metal Exchange: This method, often utilizing organolithium or Grignard reagents, can be highly regioselective based on factors like kinetic versus thermodynamic control and the directing effects of neighboring groups.[5][6]
-
Directed Ortho-Metalation (DoM): If a directing group is present or introduced onto the ring, it can direct metalation to a specific ortho position, enabling subsequent functionalization.[7][8][9]
The choice of strategy depends on the desired final product and the specific functional group to be introduced.
Diagram 1: General Strategies for Regioselective Functionalization
Caption: Overview of synthetic strategies for the functionalization of this compound.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize expected outcomes for various palladium-catalyzed cross-coupling reactions on this compound. The data is illustrative and based on general principles of reactivity for analogous polyhalogenated systems. Yields and regioselectivity are highly dependent on the specific reaction conditions and coupling partners.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 1-Aryl-5-bromo-2-chloro-3-ethylbenzene | 85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 1-Aryl-5-bromo-2-chloro-3-ethylbenzene | 80-90 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 1-Aryl-5-bromo-2-chloro-3-ethylbenzene | 70-90 |
Table 2: Regioselective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 1-Alkynyl-5-bromo-2-chloro-3-ethylbenzene | 80-90 |
| 2 | Trimethylsilyl-acetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropyl-amine | Toluene | 70 | 10 | 1-Alkynyl-5-bromo-2-chloro-3-ethylbenzene | 75-85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ | DMF | 80 | 12 | 1-Alkynyl-5-bromo-2-chloro-3-ethylbenzene | 70-80 |
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 1-Amino-5-bromo-2-chloro-3-ethylbenzene | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 1-Amino-5-bromo-2-chloro-3-ethylbenzene | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 | 1-Amino-5-bromo-2-chloro-3-ethylbenzene | 80-90 |
Experimental Protocols
The following are detailed protocols for key regioselective functionalization reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at one of the C-Br positions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2 equivalents)
-
Toluene and Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Regioselective Sonogashira Coupling
This protocol provides a general method for the selective introduction of an alkynyl group.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective formation of a C-N bond.[10][11]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Diagram 3: Decision Pathway for Sequential Functionalization
Caption: Logical workflow for planning sequential functionalization of the polyhalogenated ring.
Conclusion
The regioselective functionalization of this compound provides a versatile platform for the synthesis of a wide array of polysubstituted aromatic compounds. By leveraging the principles of palladium-catalyzed cross-coupling and other modern synthetic methods, researchers can selectively introduce diverse functionalities at specific positions on the benzene ring. The protocols and data presented in this document serve as a comprehensive guide for scientists and professionals in drug development and materials science to design and execute efficient and selective synthetic routes. Further optimization of the described conditions may be necessary for specific substrates and desired outcomes.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to employing palladium catalyst systems for various cross-coupling reactions with the substrate 1,5-dibromo-2-chloro-3-ethylbenzene. This tri-halogenated benzene (B151609) derivative offers multiple reactive sites, allowing for selective functionalization to create diverse molecular architectures, which is of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed reactions for analogous di- and tri-halogenated aromatic compounds.
Due to the presence of two bromine atoms and one chlorine atom, regioselectivity is a key consideration in the reactions of this compound. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the bromine atoms are expected to react preferentially over the chlorine atom. Furthermore, steric hindrance from the adjacent ethyl group may influence the relative reactivity of the two bromine atoms.
I. Recommended Palladium Catalyst Systems
A variety of palladium catalysts and ligands can be employed for the cross-coupling reactions of this compound. The choice of the specific system will depend on the desired reaction (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck) and the coupling partner. Below is a summary of commonly used and effective catalyst systems.
Table 1: Recommended Palladium Catalyst Systems for Cross-Coupling Reactions
| Reaction Type | Palladium Precursor | Ligand | Typical Loading (mol%) | Recommended Base | Common Solvents |
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | 2-5 | K₂CO₃, K₃PO₄ | Toluene (B28343)/H₂O, Dioxane/H₂O, DMF |
| Pd(OAc)₂ | SPhos, XPhos | 1-3 | K₃PO₄ | Dioxane, THF | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, RuPhos | 1-3 | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Pd(OAc)₂ | BrettPhos | 1-3 | LHMDS | THF, Toluene | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | None | 1-3 | Et₃N, i-Pr₂NEt | THF, DMF |
| Pd(PPh₃)₄ | None (with CuI) | 2-5 | Et₃N | DMF, Acetonitrile | |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | 1-5 | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |
II. Experimental Protocols
The following are detailed, step-by-step protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound.
A. Suzuki-Miyaura Coupling Protocol
This protocol describes the mono-arylation of this compound with an arylboronic acid.[1][2][3]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-dioxane (B91453) (10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
B. Buchwald-Hartwig Amination Protocol
This protocol outlines the mono-amination of this compound with a primary or secondary amine.[4][5]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Finally, add the amine to the reaction mixture.
-
Seal the Schlenk flask and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
C. Sonogashira Coupling Protocol
This protocol details the coupling of a terminal alkyne with this compound.[6][7]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N, 2.5 mmol)
-
Anhydrous and degassed tetrahydrofuran (B95107) (THF, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Purge the flask with an inert gas.
-
Add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
D. Heck Reaction Protocol
This protocol describes the alkenylation of this compound with an alkene.[8][9][10][11]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
III. Visualizations
A. General Reaction Scheme
The following diagram illustrates the general transformation in a palladium-catalyzed cross-coupling reaction involving this compound.
Caption: General scheme for palladium-catalyzed cross-coupling.
B. Experimental Workflow
This diagram outlines the typical workflow for setting up and working up a palladium-catalyzed cross-coupling reaction.
Caption: Standard experimental workflow for cross-coupling.
C. Catalyst System Selection Logic
This diagram provides a simplified decision-making process for selecting a suitable catalyst system.
Caption: Decision tree for catalyst system selection.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Journal articles: 'Buchwald-Hartwig reaction' – Grafiati [grafiati.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. kbfi.ee [kbfi.ee]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Stille Coupling of Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its significance in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, is well-established.[3] The reaction is noted for its tolerance of a wide array of functional groups and the stability of organostannane reagents to air and moisture.[1][4] However, it is important to note that organotin compounds are toxic and require careful handling and disposal.[1][4]
This application note provides a detailed overview and experimental protocols for the Stille coupling of polyhalogenated aromatic compounds. The ability to selectively functionalize polyhalogenated arenes is of great interest as it allows for the rapid and efficient generation of molecular complexity from readily available starting materials.[5] This document will cover reaction principles, key parameters for optimization, and detailed experimental procedures for both selective mono-functionalization and exhaustive coupling reactions.
Reaction Principle and Catalytic Cycle
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the polyhalogenated aromatic compound, inserting into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the carbon-halogen bond is a critical factor for selectivity, with the general trend being C-I > C-Br > C-OTf > C-Cl.[5]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This step is often the rate-determining step of the reaction. The rate of transmetalation can be influenced by the nature of the ligands on the palladium and the organic groups on the tin reagent.
-
Reductive Elimination: In the final step, the two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, penwidth=2];
} caption: Catalytic cycle of the Stille cross-coupling reaction.
Data Presentation: Selective Stille Coupling of Polyhalogenated Aromatics
The selective functionalization of polyhalogenated aromatics hinges on the differential reactivity of the carbon-halogen bonds and the careful tuning of reaction conditions. Below are tables summarizing quantitative data for the selective Stille coupling of various polyhalogenated aromatic substrates.
Table 1: Selective Mono-arylation of Dihaloarenes
| Entry | Dihaloarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1,4-Diiodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 2 | 95 | [1] |
| 2 | 1,3-Dibromobenzene | Phenyltributyltin | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 12 | 86 | [6] |
| 3 | 1,2-Dibromoanthracene | (2-Thienyl)tributyltin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | (Typical) | [7] |
| 4 | 2,5-Dibromothiophene | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 16 | 85 | [8] |
| 5 | 2,4-Dibromopyridine | Hexamethylditin | Pd(PPh₃)₂Cl₂ (10) | - | Toluene | 90 | 16 | 62 (stannylation) | [9] |
Table 2: Selective Coupling of Mixed Polyhalogenated Arenes
| Entry | Polyhaloarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | Ref. |
| 1 | 1-Bromo-4-iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | THF | 65 | 2 | 4-Bromostyrene (92) | [1] |
| 2 | 1-Bromo-3,5-dichlorobenzene | Phenyltributyltin | Pd₂(dba)₃ (1.5) | XPhos (3.6) | CsF | Dioxane | 80 | 18 | 3,5-Dichloro-1,1'-biphenyl (91) | [5] |
| 3 | 5-Bromo-2,4-dichloropyrimidine | Vinyltributyltin | Pd(PPh₃)₄ (5) | - | - | DMF | 70 | 12 | 5-Bromo-2-chloro-4-vinylpyrimidine (>90) | [10] |
| 4 | 3,5-Dibromo-2-pyrone | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 12 | 5-Bromo-3-phenyl-2-pyrone (85) | [8] |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Mono-arylation of a Dibromoarene
This protocol is based on the selective coupling at one of the two bromine atoms of a dibromoaromatic compound.
Materials:
-
Dibromoarene (e.g., 1,3-dibromobenzene) (1.0 mmol)
-
Organostannane (e.g., Phenyltributyltin) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., CsF, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the dibromoarene, palladium catalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic phase with an aqueous solution of KF (to remove tin byproducts) followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-arylated product.
Protocol 2: Double Arylation of a Dibromoarene
This protocol is for the exhaustive coupling at both bromine atoms of a dibromoaromatic compound.
Materials:
-
Dibromoarene (e.g., 1,4-dibromobenzene) (1.0 mmol)
-
Organostannane (e.g., (2-Thienyl)tributyltin) (2.2-2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
Follow steps 1-3 from the mono-arylation protocol, using the appropriate reagents.
-
Add the organostannane (2.2-2.5 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 110-120 °C) and stir for 24-48 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material.
-
Follow the same work-up and purification procedure as described for the mono-arylation, adjusting the chromatography gradient to isolate the di-arylated product.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal, penwidth=2];
} caption: Experimental workflow for Stille coupling.
Factors Influencing Selectivity
Achieving high selectivity in the Stille coupling of polyhalogenated aromatics is a key challenge. Several factors can be manipulated to control the reaction outcome:
-
Nature of the Halogen: The inherent reactivity order of halogens (I > Br > Cl) is the primary determinant of selectivity in mixed-halogenated substrates. The palladium catalyst will preferentially undergo oxidative addition into the most labile carbon-halogen bond.[5]
-
Electronic Effects: The electronic nature of the aromatic ring and its substituents can influence the reactivity of the C-X bonds. Electron-withdrawing groups can activate a C-X bond towards oxidative addition, while electron-donating groups may have the opposite effect.[5]
-
Steric Hindrance: Steric bulk around a halogen atom can hinder the approach of the palladium catalyst, thus favoring reaction at a less sterically encumbered position.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst, enabling the coupling of less reactive halides like chlorides.[5] Different ligands can also impart different selectivities.
-
Additives: Additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can accelerate the transmetalation step, which can be beneficial for achieving high yields and, in some cases, can influence selectivity.[8]
-
Reaction Temperature and Time: Careful control of the reaction temperature and time can allow for the selective mono-functionalization of a polyhalogenated arene. Lower temperatures and shorter reaction times will favor reaction at the most reactive site.
Troubleshooting
-
Low Yield: Increase catalyst loading, try a different ligand, or increase the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Incomplete Reaction: Increase reaction time or temperature.
-
Formation of Side Products: Homocoupling of the organostannane is a common side reaction.[1] Optimizing the stoichiometry of the reactants and the reaction temperature can help to minimize this.
Conclusion
The Stille cross-coupling reaction is a highly effective method for the functionalization of polyhalogenated aromatic compounds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivities for both mono- and poly-substitution. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and execute successful Stille couplings with this important class of substrates.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols: Analytical Techniques for Monitoring Reactions of 1,5-Dibromo-2-chloro-3-ethylbenzene
Introduction
1,5-Dibromo-2-chloro-3-ethylbenzene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The precise monitoring of its chemical transformations is critical for reaction optimization, ensuring high yield and purity of the desired products, and for minimizing the formation of impurities.[1][2] This document provides detailed application notes and protocols for monitoring the reactions of this compound using three common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Fourier-Transform Infrared Spectroscopy (FTIR).
These techniques offer complementary information for comprehensive reaction analysis. Chromatographic methods like GC-MS and HPLC are ideal for separating complex mixtures and providing quantitative data on reactants, products, and byproducts.[3] Spectroscopic methods such as in-situ FTIR allow for real-time, non-invasive monitoring of the disappearance of reactants and the appearance of products directly within the reaction vessel.[4][5][6]
Representative Reaction: Suzuki Coupling
For the purpose of illustrating the application of these analytical techniques, we will consider a hypothetical Suzuki coupling reaction, a common and important transformation for aryl halides. In this example, this compound undergoes a selective coupling with a boronic acid to form a biphenyl (B1667301) derivative. The choice of catalyst and reaction conditions would determine the selectivity of the coupling at one of the bromine positions.
Analytical Techniques and Protocols
The following sections detail the experimental protocols for monitoring the progress of the Suzuki coupling reaction of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds, making it well-suited for monitoring the consumption of the relatively volatile this compound and the formation of its coupling product.
Experimental Protocol:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquot immediately by adding 1 mL of a suitable solvent, such as ethyl acetate, and a small amount of water to dissolve the inorganic salts.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the organic layer to a clean vial.
-
Dilute the organic extract to an appropriate concentration for GC-MS analysis (e.g., 1:100 with ethyl acetate).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 amu.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any significant byproducts based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the conversion of the starting material and the formation of the product over time.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by diluting the aliquot in 1 mL of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
-
0-10 min: 50% to 95% acetonitrile.
-
10-15 min: Hold at 95% acetonitrile.
-
15-16 min: 95% to 50% acetonitrile.
-
16-20 min: Hold at 50% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure detection of all components.
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times.
-
Use the peak areas to calculate the percentage conversion of the starting material and the yield of the product over time.
-
In-situ Fourier-Transform Infrared Spectroscopy (FTIR)
In-situ FTIR allows for the continuous monitoring of a reaction without the need for sampling.[5] This is achieved by inserting a probe directly into the reaction vessel.[6] This technique is particularly useful for tracking changes in functional groups.
Experimental Protocol:
-
Instrumentation Setup:
-
FTIR Spectrometer: Mettler-Toledo ReactIR or equivalent.
-
Probe: A suitable attenuated total reflectance (ATR) probe (e.g., DiComp or SiComp).
-
Insert the ATR probe directly into the reaction mixture, ensuring it is fully submerged.
-
-
Data Acquisition:
-
Collect a background spectrum of the reaction mixture before initiating the reaction (time = 0).
-
Initiate the reaction (e.g., by adding the catalyst or raising the temperature).
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Identify characteristic infrared absorption bands for the starting material and the product. For example, monitor the disappearance of a C-Br stretching vibration and the appearance of new bands associated with the product.
-
Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile.
-
Quantitative Data Summary
The following table provides a hypothetical summary of the expected quantitative data for the analysis of the Suzuki coupling of this compound.
| Analytical Technique | Analyte | Key Parameter | Expected Value |
| GC-MS | This compound | Retention Time (min) | 12.5 |
| Key m/z fragments | 312, 233, 154 | ||
| Monosubstituted Product | Retention Time (min) | 15.8 | |
| Key m/z fragments | (Varies with coupling partner) | ||
| HPLC | This compound | Retention Time (min) | 8.2 |
| UV λmax (nm) | 210, 265 | ||
| Monosubstituted Product | Retention Time (min) | 10.5 | |
| UV λmax (nm) | (Varies with coupling partner, likely > 270 nm) | ||
| In-situ FTIR | This compound | Characteristic Peak (cm⁻¹) | C-Br stretch (~650-550 cm⁻¹) |
| Monosubstituted Product | Characteristic Peak (cm⁻¹) | New aromatic C-H bends, C=C stretches |
Visualizations
Caption: Experimental workflow for monitoring the reaction of this compound.
Caption: Logical relationships between analytical techniques for reaction monitoring.
References
Application Notes and Protocols: The Role of 1,5-Dibromo-2-chloro-3-ethylbenzene in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dibromo-2-chloro-3-ethylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in materials science. Its trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the benzene (B151609) ring, allows for selective and sequential chemical transformations. This unique substitution pattern makes it an attractive precursor for the synthesis of advanced polymers, organic electronic materials, and flame-retardant systems. These application notes explore the prospective uses of this compound in the development of novel materials, providing detailed hypothetical experimental protocols and summarizing potential quantitative data.
Potential Applications in Polymer Synthesis
The presence of two reactive bromine atoms makes this compound an ideal candidate as a monomer or cross-linking agent in the synthesis of advanced polymers. The differential reactivity of the bromine versus the chlorine atom can be exploited for controlled polymerization and subsequent functionalization.
Synthesis of Conjugated Polymers for Organic Electronics
Halogenated aromatic compounds are crucial precursors for the synthesis of π-conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][][3] The bromine atoms on this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds and extend the polymer chain.[4][5]
Hypothetical Application: Synthesis of a Poly(phenylene-ethynylene) (PPE) derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Polymer Synthesis
This protocol describes a general procedure for the polymerization of this compound with a di-boronic acid ester comonomer.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene (B28343)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Seal the flask with a rubber septum and purge with inert gas for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene and anhydrous DMF (4:1 v/v) to achieve a monomer concentration of 0.1 M.
-
Add an aqueous solution of K₂CO₃ (2.0 M, 4.0 equiv.) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the polymer molecular weight.
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol (B129727).
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum at 40 °C.
Data Presentation: Hypothetical Polymerization Results
| Comonomer | Catalyst System | Solvent System | Mn (kDa) | PDI | Yield (%) |
| 1,4-Benzenediboronic acid bis(pinacol) ester | Pd₂(dba)₃ / P(o-tol)₃ | Toluene/DMF | 15.2 | 1.8 | 85 |
| 2,5-Thiophenediboronic acid | Pd(PPh₃)₄ | Toluene/Water | 12.8 | 2.1 | 78 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes.
Application as a Flame Retardant
Brominated aromatic compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronics.[6][7][8] The mechanism of flame retardancy involves the release of bromine radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase.[9][10] this compound, with its high bromine content, is a potential candidate for use as an additive or reactive flame retardant.
Additive Flame Retardant in Polymers
As an additive flame retardant, this compound can be blended with polymers such as polystyrene, polypropylene, or ABS to enhance their fire resistance.
Hypothetical Application: Improving the flame retardancy of Acrylonitrile Butadiene Styrene (ABS).
Experimental Protocol: Incorporation as an Additive Flame Retardant
Materials:
-
ABS polymer pellets
-
This compound
-
Antimony trioxide (Sb₂O₃) (synergist)
-
Twin-screw extruder
-
Injection molding machine
-
UL-94 vertical burn test chamber
Procedure:
-
Dry the ABS pellets in an oven at 80 °C for 4 hours.
-
Pre-mix the dried ABS pellets with this compound (15 wt%) and Sb₂O₃ (5 wt%).
-
Feed the mixture into a twin-screw extruder with a temperature profile of 190-230 °C from hopper to die.
-
Extrude the blend into strands, cool in a water bath, and pelletize.
-
Dry the compounded pellets at 80 °C for 4 hours.
-
Use an injection molding machine to prepare test specimens (e.g., 125 x 13 x 3 mm) for flammability testing.
-
Conduct flammability tests according to the UL-94 standard.
Data Presentation: Hypothetical Flammability Test Results (UL-94)
| Formulation | Flame Retardant (wt%) | Synergist (wt%) | After-flame Time (s) | UL-94 Rating |
| Neat ABS | 0 | 0 | Burns completely | Not Rated |
| ABS / FR | 15 | 0 | 25 | V-2 |
| ABS / FR / Sb₂O₃ | 15 | 5 | < 10 | V-0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes.
Intermediate for Organic Semiconductor Synthesis
The unique substitution pattern of this compound allows for its use as a versatile intermediate in the synthesis of more complex molecules for organic electronics. The differing reactivity of the C-Br and C-Cl bonds enables selective, stepwise functionalization.
Hypothetical Application: Synthesis of an asymmetric building block for organic solar cells.
Experimental Protocol: Stepwise Stille Cross-Coupling
This protocol outlines a selective, two-step cross-coupling reaction to synthesize an asymmetric molecule.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
5-Formyl-2-thienylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Anhydrous Toluene
-
Potassium carbonate (K₂CO₃)
Procedure:
Step 1: Monofunctionalization via Stille Coupling
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) and 2-(Tributylstannyl)thiophene (1.1 equiv.) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (3 mol%) and degas the solution with argon for 20 minutes.
-
Heat the reaction to 110 °C for 24 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature and purify by column chromatography to isolate the mono-thienyl substituted product.
Step 2: Second Functionalization via Suzuki Coupling
-
To the product from Step 1 (1.0 equiv.), add 5-Formyl-2-thienylboronic acid (1.2 equiv.), PdCl₂(dppf) (3 mol%), and K₂CO₃ (3.0 equiv.) in a mixture of toluene and water (4:1).
-
Degas the mixture and heat to 90 °C for 12 hours.
-
Cool the reaction, extract with ethyl acetate, and purify by column chromatography to obtain the final asymmetric product.
Data Presentation: Hypothetical Reaction Yields
| Reaction Step | Coupling Type | Catalyst | Product | Yield (%) |
| 1 | Stille | Pd(PPh₃)₄ | 1-Bromo-5-(thiophen-2-yl)-2-chloro-3-ethylbenzene | 75 |
| 2 | Suzuki | PdCl₂(dppf) | 5-(5-Bromo-4-chloro-3-ethylphenyl)thiophene-2-carbaldehyde | 82 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes.
Conclusion
While direct experimental data for this compound in materials science applications is limited, its chemical structure strongly suggests its utility as a valuable building block. The protocols and data presented here, based on the well-established chemistry of analogous halogenated aromatic compounds, provide a solid foundation for researchers to explore its potential in creating novel polymers and functional materials. Further investigation into the specific reaction kinetics and material properties derived from this compound is warranted to fully realize its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 7. Bromine Flame Retardants: A Comprehensive Overview - YINSU Flame Retardant [flameretardantys.com]
- 8. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 9. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 10. frfabric.com [frfabric.com]
Application Notes and Protocols for Selective C-Br Bond Activation Over C-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of carbon-halogen (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Aryl and vinyl halides are common building blocks, and molecules bearing multiple, distinct halogen atoms offer opportunities for sequential, site-selective cross-coupling reactions. Due to the inherent difference in bond dissociation energies (BDEs), the C-Br bond is weaker and generally more reactive than the C-Cl bond, enabling its selective activation with appropriate catalytic systems. This document provides detailed application notes and experimental protocols for achieving selective C-Br bond activation in the presence of a C-Cl bond across various synthetic methodologies.
Principle of Selectivity
The selective activation of a C-Br bond over a C-Cl bond is primarily governed by the difference in their bond dissociation energies. The average BDE for a C(sp²)-Br bond is approximately 336 kJ/mol, whereas for a C(sp²)-Cl bond, it is around 401 kJ/mol. This significant energy difference allows for the careful tuning of reaction conditions and catalyst systems to favor the oxidative addition of a transition metal catalyst to the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a robust and widely used method for selective C-Br bond functionalization. The choice of ligand, base, and solvent is crucial for achieving high selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.
General Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the bromo-chloro substrate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Selective Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| 1 | 1-bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | >99:1 |
| 2 | 2-bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 92 | >99:1 |
| 3 | 1-bromo-3-chlorobenzene | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 88 | >95:5 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: In a dried Schlenk tube under an inert atmosphere, combine the bromo-chloro substrate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the ammonium (B1175870) salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Quantitative Data for Selective Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| 1 | 1-bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | THF | 25 | 6 | 93 | >99:1 |
| 2 | 2-bromo-5-chloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | DIPA | DMF | 50 | 12 | 89 | >99:1 |
| 3 | 1-bromo-2-chlorobenzene | 1-Hexyne | Pd(OAc)₂ (2) / Xantphos (4) | CuI (2) | Cs₂CO₃ | Toluene | 60 | 18 | 85 | >98:2 |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples aryl or vinyl halides with alkenes.
General Experimental Protocol: Selective Heck-Mizoroki Reaction
-
Reaction Setup: To a pressure tube, add the bromo-chloro substrate (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 2-10 mol%).
-
Base and Solvent: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity and selectivity.
General Experimental Protocol: Selective Nickel-Catalyzed Arylation
-
Reaction Setup (in a glovebox): To a vial, add the nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%) and the ligand (e.g., a bipyridine or phosphine ligand, 10-20 mol%).
-
Reagents: Add the bromo-chloro substrate (1.0 equiv), the coupling partner (e.g., an organozinc or organoboron reagent, 1.5-2.0 equiv), and any additives (e.g., salts like LiCl).
-
Solvent: Add the anhydrous solvent (e.g., THF or DMA).
-
Reaction Execution: Seal the vial and stir at the indicated temperature (can range from room temperature to elevated temperatures) for 12-48 hours.
-
Work-up and Purification: Quench the reaction carefully (e.g., with aqueous NH₄Cl), extract with an organic solvent, and purify by column chromatography.
Quantitative Data for Selective Nickel-Catalyzed Coupling
| Entry | Aryl Halide | Coupling Partner | Ni Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C-Br:C-Cl) |
| 1 | 1-bromo-4-chlorobenzene | PhZnCl | NiCl₂(dme) (5) | dtbbpy (10) | DMA | 60 | 24 | 88 | >99:1 |
| 2 | 4-bromo-2-chloroanisole | 4-Tolyl-B(pin) | Ni(cod)₂ (10) | PCy₃ (20) | Toluene | 80 | 18 | 82 | >98:2 |
Photoredox Catalysis
Visible-light photoredox catalysis provides a mild and efficient method for generating radicals from C-Br bonds, which can then participate in various coupling reactions.
General Experimental Protocol: Selective Photoredox-Mediated C-Br Activation
-
Reaction Setup: In a vial equipped with a stir bar, combine the bromo-chloro substrate (1.0 equiv), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), the coupling partner, and any necessary additives or co-catalysts.
-
Solvent: Add the degassed solvent.
-
Reaction Execution: Seal the vial and place it in a photoreactor equipped with a specific wavelength LED (e.g., blue LED, 450 nm). Stir at room temperature for the designated time.
-
Work-up and Purification: After the reaction, concentrate the solvent and purify the residue by column chromatography.
Electrochemical Methods
Electrochemical synthesis offers a reagent-free method for the reduction of C-X bonds, with the selectivity often controlled by the applied potential.
General Experimental Protocol: Selective Electrochemical C-Br Reduction
-
Electrochemical Cell Setup: Assemble an undivided electrochemical cell with a suitable anode (e.g., graphite) and cathode (e.g., glassy carbon).
-
Electrolyte Solution: Prepare a solution of the bromo-chloro substrate in a suitable solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., Bu₄NBF₄).
-
Electrolysis: Apply a constant potential (determined by cyclic voltammetry to be sufficient for C-Br reduction but not C-Cl reduction) and conduct the electrolysis until the starting material is consumed.
-
Work-up and Purification: After electrolysis, remove the solvent and purify the product.
Visualizations
Catalytic Cycle for Selective Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling at the C-Br bond.
General Experimental Workflow for Selective Cross-Coupling
Caption: General laboratory workflow for a selective cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Insufficiently Activated Brominating Agent: The electrophilicity of molecular bromine (Br₂) alone is often insufficient for the bromination of a deactivated ring. The presence of a chloro group deactivates the benzene (B151609) ring towards electrophilic attack. Ensure a suitable Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the bromine molecule, making it a stronger electrophile.[1][2]
-
Inadequate Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction rate will be very slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. It is crucial to carefully control the reaction temperature, often starting at a low temperature (e.g., 0°C) and gradually warming to room temperature or slightly above.
-
Moisture in the Reaction: Lewis acid catalysts are highly sensitive to moisture and will be quenched in its presence. Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is also critical.
-
Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Issue: Formation of Multiple Isomers and Impurities
-
Question: I am observing the formation of multiple brominated isomers instead of the desired 1,5-dibromo product. How can I improve the regioselectivity?
-
Answer: The regioselectivity of this reaction is challenging due to the directing effects of the substituents on the starting material, 1-chloro-3-ethylbenzene (B1584093). Both the chloro and ethyl groups are ortho, para-directors.[3][4][5] The ethyl group is an activating group, while the chloro group is a deactivating group.[4] This leads to a complex mixture of products. To favor the formation of this compound:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of bromine (e.g., 2.1-2.2 equivalents) can help drive the reaction towards dibromination. However, a large excess will likely lead to over-bromination and the formation of tri- and tetra-brominated byproducts.
-
Choice of Catalyst: The choice and amount of Lewis acid catalyst can influence selectivity. A milder Lewis acid or a catalytic amount may provide better control over the reaction compared to a stoichiometric amount of a strong Lewis acid.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation (arenium ion) and thus affect the regioselectivity. Experiment with different anhydrous solvents, such as dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or a non-polar solvent like hexane, to find the optimal conditions.
-
Issue: Over-bromination (Polysubstitution)
-
Question: My product mixture contains significant amounts of tri- or even tetra-brominated species. How can I prevent this?
-
Answer: Over-bromination occurs when the product of the initial bromination reactions is more reactive than the starting material or when the reaction conditions are too harsh.
-
Slow Addition of Bromine: Add the brominating agent slowly and in a controlled manner, preferably dropwise at a low temperature. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions on the same molecule.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature will decrease the overall reaction rate and can help to minimize over-bromination.
-
Precise Control of Stoichiometry: Use no more than the required two equivalents of bromine for the dibromination.
-
Frequently Asked Questions (FAQs)
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Question: What is the most suitable starting material for the synthesis of this compound?
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Answer: A common and logical precursor is 1-chloro-3-ethylbenzene. This compound can be synthesized via several methods, including the Friedel-Crafts acylation of chlorobenzene (B131634) with propionyl chloride, followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction).
-
Question: What is the role of the Lewis acid in this reaction?
-
Answer: The Lewis acid (e.g., FeBr₃) acts as a catalyst. It interacts with the bromine molecule, polarizing the Br-Br bond and generating a more potent electrophile (Br⁺ character), which is necessary to overcome the activation energy for the substitution on the somewhat deactivated aromatic ring.[1][2]
-
Question: How can I effectively purify the final product from the reaction mixture?
-
Answer: Purification can be challenging due to the presence of isomers with similar physical properties.
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Column Chromatography: The most effective method for separating the desired 1,5-dibromo isomer from other constitutional isomers and polysubstituted byproducts is typically column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio, is a good starting point.
-
Recrystallization: If a suitable solvent can be found, recrystallization may be an effective final purification step to obtain a highly pure product.
-
Quantitative Data Summary
The following table presents hypothetical data to illustrate the impact of various reaction parameters on the yield of this compound. These are not experimental results but are based on established principles of electrophilic aromatic substitution.
| Entry | Bromine (Equivalents) | Catalyst (Type and Amount) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield of 1,5-Dibromo Isomer (%) | Observed Side Products |
| 1 | 2.1 | FeBr₃ (0.1 eq) | 0 to 25 | 4 | 45 | Monobromo-isomers, other dibromo-isomers |
| 2 | 2.1 | FeBr₃ (0.1 eq) | 50 | 2 | 35 | Increased polysubstitution |
| 3 | 2.5 | FeBr₃ (0.1 eq) | 0 to 25 | 4 | 40 | Significant polysubstitution (tribromo) |
| 4 | 2.1 | AlCl₃ (0.1 eq) | 0 to 25 | 4 | 48 | Monobromo-isomers, other dibromo-isomers |
| 5 | 2.1 | FeBr₃ (1.0 eq) | 0 to 25 | 2 | 30 | Significant charring and side reactions |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the bromination of 1-chloro-3-ethylbenzene.
Materials:
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1-chloro-3-ethylbenzene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Liquid Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
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10% Sodium bisulfite (NaHSO₃) solution
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Saturated Sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap containing a sodium thiosulfate (B1220275) solution to neutralize excess bromine), dissolve 1-chloro-3-ethylbenzene (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.1 equivalents) in one portion.
-
Bromine Addition: Cool the reaction mixture to 0°C using an ice bath. In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of a 10% sodium bisulfite solution until the red-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
Technical Support Center: Chemoselectivity in Polyhalogenated Benzene Coupling
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with chemoselectivity in the cross-coupling of polyhalogenated benzenes.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions?
The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions is based on the carbon-halogen (C-X) bond dissociation energy. The reaction is typically most facile for weaker C-X bonds. The conventional reactivity trend is: C–I > C–Br > C–OTf > C–Cl > C–F.[1][2] This means that in a polyhalogenated benzene (B151609) containing different halogens, the catalyst will preferentially react at the carbon bound to the more reactive halogen.
Q2: My reaction is not following the conventional reactivity order. What could be the cause?
Several factors can lead to an inversion of the conventional chemoselectivity. These include:
-
Ligand Effects: The choice of phosphine (B1218219) ligand can dramatically influence the selectivity of the reaction.[3][4][5] For instance, in some Suzuki-Miyaura couplings of 4-chlorophenyl triflate, P(tBu)3 favors reaction at the C-Cl bond over the C-OTf bond, while PCy3 favors the opposite.[5]
-
Catalyst System: The combination of the palladium precursor and the ligand is critical. Different catalytic systems can exhibit preferences for different C-X bonds.[4]
-
Electronic Effects: The electronic environment of the benzene ring, influenced by other substituents, can alter the reactivity of adjacent C-X bonds. Electron-withdrawing groups can make a typically less reactive C-X bond more susceptible to oxidative addition.[1][4]
-
Steric Hindrance: Bulky substituents near a halogen can hinder the approach of the catalyst, leading to preferential reaction at a less sterically encumbered, but typically less reactive, position.[1][6]
-
Solvent and Additives: The reaction solvent and the presence of certain additives can influence the catalyst's behavior and, consequently, the chemoselectivity.[1][7]
Q3: How can I selectively couple at a C-Cl bond in the presence of a C-Br or C-OTf bond?
Achieving selectivity for a C-Cl bond over more reactive C-Br or C-OTf bonds often requires specific ligand design and catalyst systems. For example, a recently developed phosphine ligand with a C2-cyclohexyl group on an indole (B1671886) ring has been shown to invert the conventional selectivity in Sonogashira coupling, favoring reaction at C-Cl.[3][8] Similarly, the Pd/SelectPhos system has demonstrated excellent chemoselectivity for the Ar-Cl bond in the presence of an Ar-OTf bond in direct α-arylation reactions.[4]
Q4: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?
To favor mono-substitution:
-
Control Stoichiometry: Carefully control the stoichiometry of the coupling partners. Using a slight excess of the polyhalogenated benzene relative to the other coupling partner can help minimize di-substitution.
-
Lower Reaction Temperature: Reducing the reaction temperature can often increase selectivity, as the second coupling event may require a higher activation energy.
-
Optimize Reaction Time: Shorter reaction times can favor the formation of the mono-substituted product. Monitor the reaction progress closely to stop it once the desired product is maximized.
-
Ligand Choice: Bulky ligands can sterically hinder the second coupling event, thus improving mono-substitution selectivity.
Q5: Can computational chemistry help predict the regioselectivity of my reaction?
Yes, computational methods like Density Functional Theory (DFT) can be powerful tools for predicting regioselectivity.[4][9] DFT calculations can help determine the relative energies of the transition states for oxidative addition at different C-X bonds.[9] Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) distribution and calculated infrared stretching frequencies of the C-X bonds can also provide insights into their relative reactivities.[2][10]
Troubleshooting Guides
Issue 1: Poor or No Reaction at the Desired Halogen
This guide will help you troubleshoot when your cross-coupling reaction is not proceeding at the intended halogenated site.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Cross-Coupling of 1,5-Dibromo-2-chloro-3-ethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side products encountered during the cross-coupling of 1,5-Dibromo-2-chloro-3-ethylbenzene. This resource offers frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the cross-coupling of this compound?
A1: The most prevalent side products in cross-coupling reactions of this compound are typically:
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Hydrodehalogenation products: Where one or more halogen atoms are replaced by a hydrogen atom.
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Homocoupling products: Resulting from the coupling of two molecules of the organometallic reagent or two molecules of the aryl halide.
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Products of incomplete or multiple couplings: This can include mono-coupled products when di-substitution is desired, or di-coupled products when mono-substitution is the target. The relative reactivity of the C-Br versus C-Cl bonds, as well as the two non-equivalent C-Br bonds, plays a significant role here.
Q2: What is the expected order of reactivity for the different halogen atoms on this compound?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl. Therefore, the two bromine atoms at the 1- and 5-positions are expected to be significantly more reactive than the chlorine atom at the 2-position. Between the two bromine atoms, the one at the 5-position is generally more susceptible to oxidative addition due to less steric hindrance compared to the bromine at the 1-position, which is flanked by the chloro and ethyl groups.
Q3: How does the ethyl group at the 3-position influence the reaction?
A3: The ethyl group exerts a steric influence on the adjacent positions. It can hinder the approach of the bulky palladium catalyst to the bromine atom at the 1-position and the chlorine atom at the 2-position, potentially influencing the regioselectivity of the coupling reaction. This steric hindrance can be leveraged to favor mono-coupling at the less hindered 5-position.
Q4: Can I achieve selective mono-coupling at one of the bromine atoms?
A4: Yes, selective mono-coupling is often achievable by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Using a slight deficiency or an equimolar amount of the coupling partner.
-
Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive C-Br bond at the 5-position.
-
Ligand Choice: Employing bulky ligands on the palladium catalyst can increase steric sensitivity, further favoring reaction at the less hindered site.
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenation Side Products
Symptoms:
-
Mass spectrometry or GC-MS analysis shows the presence of compounds where one or more halogens have been replaced by hydrogen (e.g., 1-bromo-5-chloro-3-ethylbenzene, 1,5-dibromo-3-ethylbenzene, or 2-chloro-3-ethyl-bromobenzene).
-
Lower than expected yield of the desired coupled product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of a hydride source | Ensure all reagents and solvents are anhydrous and of high purity. Amines and alcohols used as bases or solvents can sometimes act as hydride donors, especially at elevated temperatures. Consider using a non-coordinating base. |
| β-Hydride elimination | This is more common with alkyl coupling partners. Use bulky, electron-rich phosphine (B1218219) ligands that favor reductive elimination over β-hydride elimination.[1] |
| Catalyst-mediated reduction | Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.[1] |
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
Observation of symmetrical biaryls (from the organoboron reagent in Suzuki coupling) or diynes (from the terminal alkyne in Sonogashira coupling) in the reaction mixture.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions and terminal alkynes in Sonogashira reactions.[2][3][4] |
| High catalyst loading or temperature | Optimize the catalyst loading and reaction temperature. Higher concentrations of the active catalyst or elevated temperatures can sometimes favor homocoupling. |
| In Sonogashira Coupling: High copper concentration | If using a copper co-catalyst, reducing its concentration or switching to a copper-free protocol can minimize alkyne homocoupling (Glaser coupling).[4] |
Issue 3: Lack of Selectivity (Mixture of Mono- and Di-substituted Products)
Symptoms:
-
Formation of a mixture of mono-coupled (at C1 or C5) and di-coupled (at C1 and C5) products when targeting a specific substitution pattern.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High reactivity of both C-Br bonds | To favor mono-coupling, use 0.9-1.0 equivalents of the coupling partner. To favor di-coupling, use an excess (≥ 2.2 equivalents) of the coupling partner. |
| High reaction temperature | Lowering the temperature can increase the kinetic selectivity for the more reactive C-Br bond at the 5-position. |
| Inappropriate ligand | Screen different phosphine ligands. Bulky ligands can enhance selectivity for the less sterically hindered position. |
| Prolonged reaction time | For mono-coupling, monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. |
Quantitative Data on Side Product Formation (Hypothetical Data for Illustrative Purposes)
Since specific experimental data for this compound is scarce in the literature, the following table provides hypothetical, yet realistic, data based on trends observed for similar polyhalogenated aromatic compounds to illustrate the effect of reaction parameters on product distribution in a Suzuki-Miyaura coupling with phenylboronic acid.
| Entry | Equivalents of PhB(OH)₂ | Catalyst/Ligand | Base | Temperature (°C) | Mono-coupled Product (5-position) Yield (%) | Di-coupled Product (1,5-positions) Yield (%) | Hydrodehalogenation (%) |
| 1 | 1.1 | Pd(PPh₃)₄ | K₂CO₃ | 100 | 65 | 15 | 5 |
| 2 | 1.1 | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 85 | 5 | <2 |
| 3 | 2.5 | Pd(PPh₃)₄ | K₂CO₃ | 100 | 10 | 70 | 8 |
| 4 | 2.5 | Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 5 | 88 | <3 |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the 5-Position
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Toluene (B28343) (degassed)
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Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Di-Sonogashira Coupling
Materials:
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This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
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Triethylamine (Et₃N)
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THF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed THF and triethylamine.
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Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Selective Mono-Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the mixture at 90-100 °C, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Selective Bromination
Welcome to the technical support center for selective bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective bromination?
A1: The primary challenges in selective bromination include controlling regioselectivity (i.e., the position of bromination), preventing over-bromination (polybromination), minimizing side reactions, and achieving high yields.[1][2][3] For aromatic compounds, the directing effects of existing substituents play a crucial role in determining the position of bromination.[4] For substrates with multiple reactive sites, such as allylic or benzylic positions in addition to an aromatic ring, achieving selectivity for one site over the other can be difficult.[5][6]
Q2: How do I choose the right brominating agent for my reaction?
A2: The choice of brominating agent is critical for selectivity.
-
For electrophilic aromatic bromination: Molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is common for non-activated or moderately activated rings.[7][8] For highly activated rings like phenols and anilines, a milder reagent such as N-bromosuccinimide (NBS) or bromine in a less polar solvent can prevent polybromination.[9][10] Using reagents like tetraalkylammonium tribromides can offer high para-selectivity for phenols.[11]
-
For benzylic or allylic bromination: N-bromosuccinimide (NBS) is the reagent of choice, typically used with a radical initiator (e.g., AIBN, benzoyl peroxide) or light.[9][12][13] This method, known as the Wohl-Ziegler reaction, minimizes the concentration of Br₂, thus preventing competitive electrophilic addition to double bonds.[5][6][14][15]
-
For α-bromination of carbonyls: NBS is effective, often under acidic or radical conditions.[9][13] Bromine in acetic acid is also a classic method for the α-bromination of ketones.[11]
Q3: What is the role of a Lewis acid in electrophilic aromatic bromination?
A3: A Lewis acid, such as FeBr₃ or AlCl₃, is used to activate the bromine molecule. It polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and thus more reactive towards the electron-rich aromatic ring.[7][8] The choice of Lewis acid can influence the reaction's efficiency. It is generally recommended to use a Lewis acid that corresponds to the halogen being used (e.g., FeBr₃ for bromination) to avoid halogen scrambling.[16][17]
Q4: How can I control the regioselectivity of electrophilic aromatic bromination?
A4: Regioselectivity is primarily governed by the electronic properties of the substituents already present on the aromatic ring.
-
Activating groups (e.g., -OH, -OR, -NH₂, -R) are typically ortho, para-directing.[4] To favor the para product and minimize the ortho isomer, which is often disfavored due to steric hindrance, you can employ bulky brominating agents or run the reaction at lower temperatures.[11]
-
Deactivating groups (e.g., -NO₂, -CN, -C(O)R) are generally meta-directing.
-
Halogens are deactivating but ortho, para-directing.[18] Careful control of reaction temperature can also enhance selectivity; lower temperatures often lead to higher selectivity for the thermodynamically favored product.[11]
Q5: What causes polybromination and how can it be prevented?
A5: Polybromination occurs when the initial brominated product is more reactive towards further bromination than the starting material. This is common with highly activated aromatic rings like phenols and anilines.[2] To prevent this:
-
Use a milder brominating agent (e.g., NBS instead of Br₂).
-
Employ a less polar solvent.
-
Run the reaction at a low temperature.
-
Use a stoichiometric amount of the brominating agent.
-
For highly activated substrates like anilines, the activating group can be temporarily deactivated by protection (e.g., acetylation of an amino group).[2]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Aromatic Bromination
| Possible Cause | Troubleshooting Step |
| Insufficiently activated substrate | For deactivated rings, stronger Lewis acids or more forcing conditions (higher temperature) may be necessary.[19] |
| Deactivated catalyst | Ensure the Lewis acid catalyst is anhydrous and has not been exposed to moisture. |
| Poor quality brominating agent | Use freshly opened or purified bromine. NBS should be recrystallized if it appears yellow or brown.[9] |
| Sub-optimal reaction temperature | Experiment with a range of temperatures. While lower temperatures can increase selectivity, some reactions require heating to proceed at a reasonable rate. |
| Protonation of activating group | In strongly acidic conditions, activating groups like amines can be protonated to the deactivating -NH₃⁺ group. Consider protecting the group or using a non-acidic method.[2] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Lowering the reaction temperature often improves selectivity in favor of the thermodynamically more stable isomer (usually the para product).[11] |
| Highly activating substrate | For strongly activating groups, consider a bulkier brominating agent to sterically hinder the ortho positions. |
| Incorrect solvent choice | The polarity of the solvent can influence selectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄, CH₂Cl₂) to more polar options. |
| Kinetic vs. Thermodynamic Control | Analyze the product distribution over time. Shorter reaction times may favor the kinetically formed product, while longer times may allow for equilibration to the thermodynamic product. |
Issue 3: Formation of Unwanted Side Products in Benzylic/Allylic Bromination
| Possible Cause | Troubleshooting Step |
| Competitive aromatic bromination | Ensure the reaction is carried out under radical conditions (light or radical initiator) and in a non-polar solvent like CCl₄. Using NBS in polar, acidic solvents can promote electrophilic aromatic substitution.[14] |
| Addition to a double bond (for allylic substrates) | Use NBS to maintain a low concentration of Br₂. Direct use of Br₂ can lead to electrophilic addition across the double bond.[5][6][15] |
| Over-bromination (di- or tri-bromination) | Use a stoichiometric amount of NBS. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Hydrolysis of the product | Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the benzylic/allylic bromide product.[9] |
Data Presentation
Table 1: Comparison of Brominating Agents for the Monobromination of Anisole (B1667542)
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Distribution (ortho:para) |
| 1 | Br₂ | CH₃COOH | Room Temp | - | >90 | Mixture |
| 2 | NBS | CH₃CN | Room Temp | - | 96 | 0:100[20] |
| 3 | NH₄Br / H₂O₂ | CH₃COOH | Room Temp | - | Good | Highly para-selective[1] |
Table 2: Optimization of Benzylic Bromination of Toluene (B28343) Derivatives with NBS
| Entry | Substrate | Initiator/Conditions | Solvent | Temperature (°C) | Time | Conversion (%) | Selectivity (%) |
| 1 | 4-Nitrotoluene | Light (CFL) | CH₃CN | 60 | 50 min | 90 | 99[21] |
| 2 | 4-Chlorotoluene | Light (CFL) | CH₃CN | 20 | 13 min | - | 92[21] |
| 3 | Toluene | AIBN | CCl₄ | Reflux | - | - | High |
| 4 | Toluene | Benzoyl Peroxide | CCl₄ | Reflux | 4 | - | High[22] |
Experimental Protocols
Protocol 1: Regioselective para-Bromination of Anisole using NBS
This protocol is adapted for the selective monobromination of an activated aromatic ring.
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq) in acetonitrile.
-
To the stirred solution, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 4-bromoanisole.
Protocol 2: Selective Benzylic Bromination of Toluene using NBS and AIBN
This protocol describes the Wohl-Ziegler reaction for the selective bromination of a benzylic position.[14]
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) - Caution: CCl₄ is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment. Consider alternative solvents like acetonitrile or cyclohexane.
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Add anhydrous carbon tetrachloride as the solvent.
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitor the reaction by TLC or GC. A key visual cue is that the dense NBS will be consumed and replaced by the less dense succinimide (B58015), which will float on top of the CCl₄.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of cold CCl₄.
-
Combine the filtrate and washings. Remove the solvent by rotary evaporation.
-
The crude benzyl (B1604629) bromide can be purified by vacuum distillation.
Protocol 3: α-Bromination of Acetophenone (B1666503)
This protocol is for the selective bromination at the alpha-position of a ketone.
Materials:
-
Acetophenone
-
Bromine (Br₂)
-
Glacial acetic acid
-
Round-bottom flask with dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in glacial acetic acid.[11]
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution, maintaining the temperature below 20°C.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[11]
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude α-bromoacetophenone can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Decision tree for choosing a bromination method.
References
- 1. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. mt.com [mt.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bromination - Benzylic Bromination [commonorganicchemistry.com]
Technical Support Center: Purification of 1,5-Dibromo-2-chloro-3-ethylbenzene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,5-Dibromo-2-chloro-3-ethylbenzene isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Issue 1: Poor separation of isomers using High-Performance Liquid Chromatography (HPLC).
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | The standard C18 column may not provide sufficient selectivity for closely related isomers. Consider using columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, which can offer different pi-pi interactions with the aromatic rings of the isomers.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for achieving good resolution. Systematically vary the solvent ratio (e.g., acetonitrile (B52724)/water or methanol/water). The addition of a small amount of a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape, especially if there are any basic impurities. |
| Temperature Effects | Temperature can influence the separation. Experiment with running the column at both elevated (e.g., 40-50 °C) and reduced (e.g., 15-20 °C) temperatures to see if it improves resolution.[1] |
| Broad or Tailing Peaks | Broad or tailing peaks can be caused by interactions with active sites on the silica (B1680970) support. This can sometimes be mitigated by using a highly end-capped column or by adding a competing agent like triethylamine (B128534) (TEA) to the mobile phase, particularly if basic impurities are present.[1] |
Issue 2: Co-elution of isomers in Gas Chromatography (GC).
| Possible Cause | Troubleshooting Step |
| Insufficient Stationary Phase Selectivity | The stationary phase may not be interacting differently enough with the isomers. Consider using a column with a different stationary phase. For aromatic isomers, phases with shape selectivity, such as those based on calixarenes, can be effective.[2] |
| Inadequate Temperature Program | An optimized temperature program is crucial. Start with a low initial temperature to allow for good separation of early-eluting compounds and then use a slow temperature ramp (e.g., 2-5 °C/min) to resolve the isomers.[2] |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects efficiency. Optimize the flow rate for the specific column dimensions and carrier gas (e.g., Helium, Hydrogen) being used. |
Issue 3: Difficulty in inducing crystallization of the desired isomer.
| Possible Cause | Troubleshooting Step |
| Formation of a Eutectic Mixture | Isomers can sometimes form a eutectic mixture, which has a lower melting point than the individual isomers and can prevent crystallization of a pure component.[3] To overcome this, one might need to alter the composition of the mixture, for instance, by using another separation technique to first enrich the desired isomer. |
| Inappropriate Solvent System | The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Screen a variety of solvents with different polarities. |
| Supersaturation Not Achieved | Slowly cool the saturated solution to induce crystallization. If crystals do not form, try adding a seed crystal of the pure isomer or gently scratching the inside of the flask with a glass rod to create nucleation sites. |
| Presence of Impurities | Impurities can inhibit crystal growth. It is advisable to pre-purify the mixture using another technique like column chromatography to remove gross impurities before attempting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising technique for separating closely related positional isomers of this compound?
A1: For closely related, non-chiral positional isomers, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are generally the most powerful techniques.[2][4] The choice between them will depend on the volatility and thermal stability of the isomers. Given that substituted benzenes are typically volatile, GC can be a very effective method. For preparative scale separations, liquid chromatography techniques are often preferred.[5]
Q2: Can I use fractional distillation to separate these isomers?
A2: Fractional distillation is only effective if the isomers have significantly different boiling points. Positional isomers of substituted benzenes often have very close boiling points, making their separation by distillation extremely difficult or impractical.[3][6] It is crucial to first determine the boiling points of the isomers in your mixture.
Q3: Are there any chemical methods to aid in the separation of these isomers?
A3: In some cases, derivatization can be used to alter the physical properties of the isomers, making them easier to separate. However, this adds extra steps to the synthesis (derivatization and subsequent removal of the derivatizing group) and is generally considered a less direct approach than chromatographic or crystallization methods. Another approach for some isomer separations involves selectively reacting one isomer in the presence of a catalyst, leaving the other isomer unreacted.[6]
Q4: How can I remove residual bromine from my sample after a bromination reaction?
A4: A common method to remove excess bromine is to wash the organic solution with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate. The colored bromine will be reduced to colorless bromide ions, which will partition into the aqueous phase.[7]
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). If separation is poor, switch to a Phenyl-Hexyl or a PFP column of similar dimensions.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 90:10, 80:20, 70:30 v/v). Degas the mobile phase before use.
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Use a UV detector set to a wavelength where the compounds have good absorbance (e.g., 254 nm).
-
Inject a small volume (e.g., 10 µL) of your sample dissolved in the mobile phase.
-
-
Optimization:
-
Adjust the mobile phase composition to achieve a retention factor (k') between 2 and 10 for the isomers.
-
If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol).
-
Vary the column temperature in 5 °C increments between 15 °C and 40 °C to observe any changes in selectivity.[1]
-
If peak tailing is observed, consider adding 0.1% TFA to the mobile phase.
-
Protocol 2: GC Method for Isomer Analysis
-
Column Selection: Use a capillary column suitable for aromatic compounds, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) or a more specialized column for isomer separation if available.[2] A common dimension is 30 m x 0.25 mm with a 0.25 µm film thickness.
-
Instrument Setup:
-
Use Helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Set the injector temperature to 250 °C and the detector (e.g., FID or MS) temperature to 280 °C.
-
Use a split injection mode with a high split ratio (e.g., 50:1) to avoid column overload.
-
-
Temperature Program:
-
Start with an initial oven temperature of 100 °C and hold for 2 minutes.
-
Ramp the temperature at a rate of 5 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Analysis: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or hexane (B92381) and inject 1 µL.
Protocol 3: Recrystallization for Isomer Purification
-
Solvent Screening: In small test tubes, test the solubility of your isomer mixture in a range of solvents (e.g., hexane, ethanol, methanol, ethyl acetate) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the effectiveness of the crystallization.
Data Presentation
Table 1: Illustrative HPLC Method Parameters for Isomer Separation
| Parameter | Method A | Method B | Method C |
| Column | C18 | Phenyl-Hexyl | PFP |
| Mobile Phase | 85:15 ACN:H₂O | 80:20 ACN:H₂O | 75:25 MeOH:H₂O |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.8 |
| Temperature (°C) | 25 | 35 | 20 |
| Retention Time Isomer 1 (min) | 10.2 | 12.5 | 14.1 |
| Retention Time Isomer 2 (min) | 10.5 | 13.2 | 15.3 |
| Resolution | 1.2 | 1.8 | 2.1 |
Table 2: Example GC Temperature Program for Isomer Analysis
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 100 | 2 | - |
| Ramp 1 | 250 | 5 | 5 |
Visualizations
Caption: General experimental workflow for the purification and analysis of chemical isomers.
Caption: Troubleshooting logic for common issues encountered during isomer separation.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 4. Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 6. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 7. Workup [chem.rochester.edu]
ligand and base selection for selective coupling of 1,5-Dibromo-2-chloro-3-ethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective cross-coupling of 1,5-Dibromo-2-chloro-3-ethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a typical cross-coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Therefore, for this compound, the two bromine atoms are expected to be significantly more reactive than the chlorine atom. This inherent reactivity difference is the foundation for achieving selective coupling at the C-Br positions while leaving the C-Cl bond intact.
Q2: How can I achieve selective mono-coupling at one of the C-Br positions?
A2: Achieving mono-selectivity in a di-bromo compound can be challenging. The two bromine atoms in this compound are in sterically and electronically similar environments. However, subtle differences can be exploited. Key strategies include:
-
Stoichiometry Control: Using a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid in a Suzuki coupling) can favor mono-arylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the activation energy for the second coupling may be higher.
-
Ligand Choice: Bulky ligands can sometimes favor mono-coupling by sterically hindering the approach to the second reactive site after the first coupling has occurred.
Q3: Which cross-coupling reactions are suitable for selective coupling of this substrate?
A3: Several cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
-
Sonogashira Coupling: Used for the formation of C-C triple bonds by coupling with a terminal alkyne. This reaction is typically catalyzed by both palladium and copper complexes.[1][2]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a variety of amines.[3][4][5][6]
-
Kumada Coupling: Employs Grignard reagents for C-C bond formation. While highly effective, the strong basicity of Grignard reagents may limit functional group compatibility.[7][8][9]
Q4: How do I choose the right ligand for my selective coupling reaction?
A4: Ligand selection is critical for controlling reactivity and selectivity.
-
For high reactivity at C-Br: Electron-rich and bulky phosphine (B1218219) ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are often excellent choices for Suzuki and Buchwald-Hartwig reactions.[6] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.
-
For selectivity between C-Br and C-Cl: Most standard palladium catalysts will inherently favor C-Br coupling. The challenge is often in preventing di-substitution at the two C-Br positions.
-
For Sonogashira coupling: Phosphine ligands like PPh₃ are common, often in combination with a copper(I) co-catalyst.[1]
Q5: What is the role of the base in these reactions, and how do I select an appropriate one?
A5: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki coupling) or deprotonating the nucleophile (in Sonogashira and Buchwald-Hartwig reactions).
-
Suzuki Coupling: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can influence the reaction rate and yield. K₃PO₄ is often a good starting point for many Suzuki couplings.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequent choices.[5]
-
Sonogashira Coupling: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often used.[2]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a high-purity palladium precatalyst and ligand. Consider using a pre-formed active catalyst or a precatalyst that is easily activated. Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and maintaining an inert atmosphere (argon or nitrogen).[10] |
| Poor Reagent Quality | Use pure, dry reagents and solvents. Boronic acids, in particular, can degrade on storage. |
| Inappropriate Ligand | Screen a panel of ligands with varying steric and electronic properties. For challenging couplings, more electron-rich and bulky ligands may be required. |
| Incorrect Base or Solvent | The choice of base and solvent can significantly impact the reaction.[10] Screen different combinations. For instance, if using K₂CO₃ in dioxane gives a low yield, try K₃PO₄ in toluene (B28343)/water. |
| Insufficient Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
Issue 2: Formation of Di-substituted Product Instead of Mono-substituted
| Possible Cause | Troubleshooting Step |
| High Reactivity of Mono-substituted Intermediate | Lower the reaction temperature to potentially favor mono-substitution. |
| Excess Coupling Partner | Carefully control the stoichiometry. Use a slight excess of the di-bromo starting material relative to the coupling partner. |
| High Catalyst Loading | Reduce the catalyst loading. Higher catalyst concentrations can sometimes lead to over-reaction. |
Issue 3: Dehalogenation (Loss of Bromine or Chlorine)
| Possible Cause | Troubleshooting Step | | Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Water can be a proton source for hydrodehalogenation.[11] | | Inappropriate Base | Some bases can promote dehalogenation. If significant dehalogenation is observed, consider switching to a different base (e.g., from an alkoxide to a phosphate (B84403) or carbonate).[11] | | High Reaction Temperature | High temperatures can increase the rate of dehalogenation.[11] Try running the reaction at a lower temperature for a longer time. |
Issue 4: Homocoupling of the Coupling Partner
| Possible Cause | Troubleshooting Step | | Presence of Oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions.[10] | | In situ Reduction of Pd(II) to Pd(0) | Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[10] |
Experimental Protocols
Selective Mono-Suzuki Coupling at a C-Br Position
This protocol provides a general starting point. Optimization will likely be required.
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (0.95 equivalents)
-
Pd(PPh₃)₄ (0.02 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the vessel under a positive pressure of the inert gas.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Selective Sonogashira Coupling at a C-Br Position
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.0 equivalent)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (anhydrous, degassed)
-
THF (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Caption: Workflow for ligand and base selection in selective coupling reactions.
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Inherent vs Apparent Chemoselectivity in the Kumada-Corriu Cross-Coupling Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Catalyst Deactivation in Halogenated Benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you manage catalyst deactivation in reactions involving halogenated benzenes.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Rapid Loss of Catalytic Activity in Hydrodehalogenation Reactions
Q1: My hydrodehalogenation reaction (e.g., of chlorobenzene) starts well but the catalyst activity drops off quickly. What is the likely cause?
A1: Rapid deactivation in hydrodehalogenation is often due to catalyst poisoning by the hydrogen halide (e.g., HCl) generated as a byproduct. The acidic byproduct can adsorb onto the active sites of the catalyst, typically a noble metal like palladium on carbon (Pd/C), rendering them inactive. The severity of deactivation is generally in the order of HI < HBr < HCl.[1]
Troubleshooting Steps:
-
Addition of a Base: Introduce a stoichiometric amount of a base (e.g., NaOH, KOH, or an amine like triethylamine) to the reaction mixture. The base will neutralize the hydrogen halide as it is formed, preventing it from poisoning the catalyst.
-
Catalyst Selection: Consider using bimetallic catalysts which can exhibit higher resistance to halide poisoning.
-
Reaction Conditions: Lowering the reaction temperature may reduce the rate of strong acid adsorption onto the catalyst surface.
Q2: I've added a base, but my catalyst is still deactivating, although more slowly. What else could be happening?
A2: If poisoning by the hydrogen halide has been addressed, other deactivation mechanisms to consider are coking or sintering .
-
Coking/Fouling: At higher temperatures, hydrocarbon reactants or products can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[2]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate into larger ones, which reduces the active surface area. This is a form of thermal aging and is generally irreversible.
Troubleshooting Steps:
-
Temperature Optimization: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize both coking and sintering.
-
Solvent Effects: The choice of solvent can influence catalyst stability. Ensure the solvent is inert and does not contribute to side reactions that could lead to fouling.
-
Catalyst Characterization: Analyze the spent catalyst to identify the deactivation mechanism. Techniques like Temperature-Programmed Oxidation (TPO) can confirm the presence of coke.
Issue 2: Poor Performance in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Q3: My Suzuki-Miyaura coupling reaction with a bromobenzene (B47551) substrate is sluggish and gives a low yield. Could this be a catalyst deactivation issue?
A3: Yes, several factors in Suzuki-Miyaura coupling can lead to catalyst deactivation.
-
Ligand Degradation: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can degrade, especially at elevated temperatures.
-
Palladium Agglomeration: The active Pd(0) species can aggregate into inactive palladium black.
-
Incomplete Reduction of Precatalyst: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.
Troubleshooting Steps:
-
Choice of Ligand and Precatalyst: Use bulky electron-rich phosphine ligands that are known to stabilize the palladium center and promote oxidative addition. Consider using pre-formed Pd(0) catalysts or palladacycle precatalysts for more reliable activation.
-
Solvent and Base: The choice of solvent and base can significantly impact catalyst stability and activity. Ensure they are compatible with your substrate and catalyst system. In some cases, a mixture of inorganic and organic bases can enhance the reaction rate and catalyst recyclability.[3]
-
Degassing: Thoroughly degas your solvents and reactants to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Q4: In my Heck reaction with iodobenzene (B50100), the catalyst seems to lose activity upon recycling. Why is this happening?
A4: While heterogeneous catalysts are designed for recyclability, deactivation can still occur. In Heck reactions, palladium can leach from the support into the solution and re-deposit after the reaction.[3] Inconsistent re-deposition can lead to the formation of less active palladium species.
Troubleshooting Steps:
-
Support Modification: Using functionalized supports can help to anchor the palladium more strongly, reducing leaching.
-
Solvent Selection: The solvent can influence the stability of the catalyst. A mixed solvent system may improve catalyst stability and reduce leaching.[4]
-
Post-Reaction Treatment: After the reaction, ensure that all the leached palladium has had sufficient time and appropriate conditions to re-deposit onto the support before filtration and reuse.
Issue 3: Problems in Friedel-Crafts Reactions with Halogenated Benzenes
Q5: My Friedel-Crafts acylation of chlorobenzene (B131634) is not proceeding. What are the common pitfalls?
A5: Friedel-Crafts reactions are highly sensitive to several factors that can deactivate the catalyst.
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to water. Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[5]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.[5][6]
-
Substrate Deactivation: While halobenzenes are generally suitable substrates, the presence of strongly deactivating groups on the aromatic ring can prevent the reaction.[5][7]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Store the Lewis acid catalyst in a desiccator.[6]
-
Catalyst Loading: Use at least a stoichiometric amount of the Lewis acid catalyst for acylations.
-
Substrate Reactivity: Be mindful of the electronic properties of your substituted halobenzene. If it is too deactivated, the reaction may not proceed under standard Friedel-Crafts conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to catalyst deactivation in halogenated benzene (B151609) reactions.
Table 1: Relative Deactivation by Hydrogen Halides in Hydrodehalogenation
| Hydrogen Halide | Relative Rate of Catalyst Deactivation |
| HI | Low |
| HBr | Moderate |
| HCl | High |
Data synthesized from qualitative descriptions in the literature.[1]
Table 2: Typical Regeneration Conditions for Coked Catalysts
| Regeneration Method | Typical Temperature Range (°C) | Atmosphere |
| Thermal Regeneration (Calcination) | 300 - 600 | Air or dilute O₂/N₂ |
Data compiled from general catalyst regeneration literature.
Experimental Protocols
Protocol 1: General Procedure for Testing Palladium on Carbon (Pd/C) Catalyst Activity in Hydrodehalogenation
This protocol describes a typical batch reactor setup to evaluate the initial activity of a Pd/C catalyst for the hydrodehalogenation of a model compound like chlorobenzene.
Materials:
-
Chlorobenzene
-
Solvent (e.g., ethanol, methanol)
-
5% Pd/C catalyst
-
Hydrogen gas (high purity)
-
Base (e.g., NaOH or triethylamine)
-
Internal standard (e.g., dodecane) for GC analysis
-
Batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature control.
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column) and a flame ionization detector (FID).
Procedure:
-
Reactor Setup: Add the solvent, chlorobenzene, internal standard, and base to the batch reactor.
-
Catalyst Addition: Weigh the desired amount of Pd/C catalyst and add it to the reactor.
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove air, followed by purging with hydrogen gas.
-
Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure and start stirring. Heat the reactor to the target temperature. This marks the start of the reaction (t=0).
-
Sampling: At regular intervals, withdraw small aliquots of the reaction mixture through the sampling port. Quench the reaction in the sample immediately (e.g., by cooling and filtering off the catalyst).
-
Analysis: Analyze the samples by GC to determine the concentration of chlorobenzene and the product (benzene).
-
Data Analysis: Calculate the conversion of chlorobenzene and the yield of benzene at each time point. The initial reaction rate can be determined from the slope of the concentration vs. time plot at the beginning of the reaction.
Protocol 2: Characterization of Coked Catalysts using Temperature-Programmed Oxidation (TPO)
This protocol outlines the procedure for TPO to determine the amount and nature of carbonaceous deposits on a deactivated catalyst.
Materials:
-
Deactivated (coked) catalyst sample
-
TPO apparatus, typically consisting of a quartz microreactor, a furnace with a temperature controller, a mass flow controller for the gas stream, and a detector (e.g., a thermal conductivity detector (TCD) or a mass spectrometer).
-
Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like Helium or Argon).
-
Inert gas for purging (e.g., Helium or Argon).
Procedure:
-
Sample Preparation: Place a known weight of the coked catalyst in the microreactor.
-
Purging: Heat the sample under a flow of inert gas to a moderate temperature (e.g., 100-150 °C) to remove any adsorbed water and volatile compounds.
-
TPO Analysis: Cool the sample to room temperature and switch the gas flow to the oxidizing mixture.
-
Temperature Program: Begin heating the sample at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 800-900 °C).
-
Data Acquisition: Continuously monitor the effluent gas from the reactor with the detector to measure the concentration of CO₂ (and CO, if applicable) as a function of temperature.
-
Data Analysis: The resulting TPO profile (detector signal vs. temperature) will show one or more peaks corresponding to the oxidation of different types of coke. The area under the peaks is proportional to the amount of carbon burned off.
Protocol 3: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by coking or fouling.
Materials:
-
Deactivated Pd/C catalyst
-
Tube furnace with temperature control
-
Quartz or ceramic tube for the furnace
-
Source of inert gas (e.g., nitrogen) and a dilute oxidizing gas (e.g., 1-5% air in nitrogen).
Procedure:
-
Drying: Place the deactivated catalyst in the furnace tube and heat it under a flow of nitrogen to a low temperature (e.g., 100-120 °C) to remove moisture and adsorbed volatiles.
-
Controlled Oxidation: While maintaining the nitrogen flow, slowly introduce the dilute oxidizing gas.
-
Temperature Ramping: Gradually increase the temperature to the target regeneration temperature (typically 300-500 °C). The heating rate should be slow to avoid rapid, uncontrolled combustion of the coke, which could cause thermal damage (sintering) to the catalyst.
-
Hold Period: Hold the catalyst at the regeneration temperature until the oxidation of the coke is complete (this can be monitored by analyzing the off-gas for CO₂).
-
Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
-
Passivation (if necessary): For pyrophoric catalysts, a passivation step with a very dilute oxygen stream may be required before exposing the regenerated catalyst to air.
Visualizations
Below are diagrams illustrating key workflows and relationships in managing catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: The lifecycle of a catalyst in halogenated benzene reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Palladium Catalysts for the Heck Reaction by Support Functionalization and Solvent Selection [dspace.library.uu.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Homocoupling with 1,5-Dibromo-2-chloro-3-ethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling byproducts when using 1,5-Dibromo-2-chloro-3-ethylbenzene in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid) in Suzuki-Miyaura Coupling
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of organoboron reagents. It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling pathway. Attempt to lower the reaction temperature in increments of 10-20 °C to find a balance between the rate of the desired cross-coupling and the side reaction. |
| High Concentration of the Organoboron Reagent | A high concentration of the boronic acid or ester can increase the rate of homocoupling. Consider adding the organoboron reagent slowly over a period of time using a syringe pump to maintain a low instantaneous concentration. |
| Inappropriate Catalyst or Ligand | The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired cross-coupling over homocoupling.[3] |
| Suboptimal Base | The choice and amount of base can influence the reaction outcome. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their stoichiometry to optimize the reaction. |
Issue 2: Formation of Diynes (Glaser Coupling) in Sonogashira Coupling
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Copper(I) Co-catalyst and Oxygen | The combination of a copper(I) salt and oxygen is a primary driver of alkyne homocoupling (Glaser coupling).[4] The most effective strategy is to switch to a copper-free Sonogashira protocol.[5] If copper is necessary, ensure the rigorous exclusion of oxygen. |
| High Concentration of the Terminal Alkyne | Similar to Suzuki-Miyaura coupling, a high concentration of the terminal alkyne can lead to increased dimerization.[4] Add the alkyne slowly to the reaction mixture. |
| Inappropriate Ligand | Bulky phosphine ligands can help suppress homocoupling by sterically hindering the approach of two alkyne molecules to the metal center. |
| Use of a Reducing Atmosphere | Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help to minimize oxidative homocoupling of the terminal alkyne.[6] |
Issue 3: Homocoupling of the Aryl Halide in Buchwald-Hartwig Amination
Possible Causes and Solutions
| Cause | Recommended Action |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black, which can promote homocoupling. Ensure that the reaction is performed under strictly anaerobic conditions and that the chosen ligand stabilizes the palladium catalyst throughout the catalytic cycle. |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions. Optimize the catalyst loading to the lowest effective concentration. |
| Inappropriate Ligand | The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the desired C-N bond formation and minimizing side reactions in Buchwald-Hartwig aminations.[3][7] |
| Reaction Temperature Too High | High temperatures can lead to catalyst degradation and an increase in side reactions. Optimize the reaction temperature to the lowest point where a reasonable reaction rate is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the different halogen atoms on this compound in cross-coupling reactions?
A1: Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, for this compound, the two bromine atoms are expected to be significantly more reactive than the chlorine atom. Selective mono- or di-substitution at the bromine positions should be achievable under carefully controlled conditions before reaction at the chlorine site occurs.
Q2: How can I achieve selective mono-arylation of this compound?
A2: Achieving selective mono-arylation of a di- or polyhalogenated substrate can be challenging. Here are some strategies to favor mono-substitution:
-
Stoichiometry Control: Use a slight deficiency or an equimolar amount of the coupling partner.
-
Lower Reaction Temperature: Lowering the temperature can often increase selectivity by favoring the reaction at the more reactive site.
-
Choice of Ligand: Certain bulky ligands can favor mono-substitution by sterically hindering the approach of the catalyst to the second reactive site after the first coupling has occurred.
-
Slow Addition: Slowly adding the coupling partner can help to maintain a low concentration, which can favor mono-substitution.
Q3: Are there specific palladium catalysts or ligands that are recommended for polyhalogenated substrates like this compound?
A3: For polyhalogenated and often sterically hindered substrates, catalyst systems that are highly active and stable are required. Biarylphosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos, often used with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, are generally good starting points for these challenging couplings.[3] These ligands are designed to promote oxidative addition and reductive elimination, which are key steps in the catalytic cycle.
Q4: How can I effectively degas my reaction mixture to prevent oxygen-mediated homocoupling?
A4: Proper degassing is critical. Two common and effective methods are:
-
Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can effectively remove dissolved oxygen. A subsurface sparge with nitrogen has been shown to be highly effective.[2][8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 2.2 equiv for mono- or di-substitution)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv per bromine)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This copper-free protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 2.2 equiv for mono- or di-substitution)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 equiv per bromine)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Add the anhydrous, degassed THF, followed by DIPEA.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of the aryl bromide positions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.4 equiv for mono- or di-substitution)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv per bromine)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC/MS or LC/MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Concentrate the solvent and purify the product by chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1,5-Dibromo-2-chloro-3-ethylbenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dibromo-2-chloro-3-ethylbenzene. The information is based on established principles of solvent effects on analogous polyhalogenated aromatic compounds, as specific reactivity data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-Br > C-Cl due to the lower bond dissociation energy of the C-Br bond. The two bromine atoms are electronically and sterically distinct, which may allow for regioselective reactions.
Q2: How does solvent polarity affect cross-coupling reactions with this substrate?
A2: Solvent polarity plays a crucial role in stabilizing intermediates and transition states in catalytic cycles.[1][2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, THF, Dioxane): These are commonly used and can accelerate reactions by stabilizing charged intermediates in the catalytic cycle.[2] For instance, in Suzuki couplings, polar solvents can favor the formation of anionic palladium complexes, which may be the active catalytic species.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are also effective, particularly for catalysts like Pd(PPh3)4.[1] In some cases, nonpolar solvents can lead to different selectivity compared to polar solvents.[4]
-
Protic Solvents (e.g., Water, Alcohols): Often used in mixtures with organic solvents for Suzuki reactions, especially with water-soluble bases and boronic acids.[5][6]
Q3: Can I achieve selective reaction at one of the bromine atoms?
A3: Achieving regioselectivity between the two bromine atoms can be challenging but may be influenced by steric hindrance and electronic effects. The choice of solvent, ligand, and catalyst can modulate this selectivity.[7] For instance, bulky ligands on the palladium catalyst may preferentially react at the less sterically hindered bromine. Solvent choice can influence the conformation of the substrate-catalyst complex, thereby affecting which site is more accessible.
Q4: What type of solvent is best for forming a Grignard or organolithium reagent?
A4: Ethereal solvents are essential for the formation of Grignard and organolithium reagents from aryl halides.
-
For Grignard Reagents: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are required.[8] These solvents solvate and stabilize the magnesium center of the Grignard reagent through coordination of their lone pair electrons.[8] THF is often preferred for less reactive aryl chlorides due to its higher boiling point, which allows for heating.[9]
-
For Organolithium Reagents: Solvents like diethyl ether, THF, or non-coordinating hydrocarbon solvents such as pentane (B18724) or hexane (B92381) are used. The structure and reactivity of the organolithium reagent can vary significantly with the solvent.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
| Potential Cause | Suggested Solution |
| Poor Catalyst/Ligand Solubility | Switch to a solvent that better solubilizes all reaction components. For example, if using a polar substrate, a solvent like DMF or dioxane may be more effective than toluene. |
| Catalyst Deactivation | Ensure solvents are anhydrous and properly degassed. Oxygen can lead to catalyst decomposition.[11] Some solvents can coordinate too strongly to the metal center, inhibiting catalysis.[1] |
| Insufficient Reaction Rate | A change in solvent can dramatically affect the reaction rate.[1][3] If the reaction is slow in a nonpolar solvent like toluene, switching to a polar aprotic solvent like DMF or dioxane, or increasing the temperature, may help.[12] For Suzuki reactions, adding water to the solvent mixture can sometimes accelerate the reaction.[5] |
| Incorrect Base/Solvent Combination | The effectiveness of a base is highly dependent on the solvent. For example, K3PO4 is more effective in polar solvents where it has better solubility. Ensure the chosen base is soluble and active in the selected solvent. |
Issue 2: Grignard Reagent Fails to Form
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all glassware is oven-dried and solvents (diethyl ether or THF) are strictly anhydrous. Even trace amounts of water will quench the Grignard reagent.[8] |
| Passive Magnesium Surface | The reaction occurs on the magnesium surface. Use magnesium turnings that have been freshly crushed or activated with a small crystal of iodine or 1,2-dibromoethane (B42909) to expose a fresh surface.[13] |
| Incorrect Solvent | Grignard reagent formation requires a coordinating ethereal solvent like diethyl ether or THF.[8] Hydrocarbon solvents are not suitable for the formation step.[9] |
Data Presentation: Solvent Effects on Common Reactions
The following tables summarize general trends for solvent effects on reactions relevant to this compound.
Table 1: General Solvent Effects on Suzuki-Miyaura Coupling Rate
| Solvent Type | Examples | General Effect on Rate | Rationale |
| Polar Aprotic | DMF, Dioxane, THF | Generally Favorable to Fast | Stabilizes polar intermediates and transition states in the catalytic cycle.[1][2] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to Fast | Effective for many catalyst systems, particularly those with phosphine (B1218219) ligands like Pd(PPh3)4.[1] |
| Protic (often as co-solvent) | Water, Ethanol, Isopropanol | Can be Accelerating | Often used with inorganic bases (e.g., Na2CO3, K3PO4) to facilitate the transmetalation step.[5][6] |
Table 2: General Solvent Effects on Sonogashira Coupling
| Solvent Type | Examples | General Effect on Rate & Side Reactions | Rationale |
| Amine (Solvent & Base) | Triethylamine, Diisopropylamine | Often effective, but can promote alkyne homocoupling. | The amine acts as both the base and a solvent. Using a co-solvent is common. |
| Polar Aprotic | DMF, THF | Generally Favorable | Good solvating power for the catalyst, co-catalyst, and substrates.[12] Requires careful degassing to prevent Glaser coupling.[11][14] |
| Nonpolar Aromatic | Toluene | Good for higher temperatures | Often used with a soluble amine base like diisopropylamine.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Solvent and Base Addition: Add the chosen anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture like DME/Water). Add the base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq.).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Grignard Reagent Formation
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2-1.5 eq.) to the flask.
-
Initiation: Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium. Add a small crystal of iodine to activate the magnesium.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous ether or THF in the dropping funnel. Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.
-
Reaction: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir (with or without reflux) until the magnesium is consumed.
-
Usage: The resulting Grignard reagent is typically used immediately in the next step of the synthesis.
Visualizations
Diagram 1: Simplified Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Caption: A decision-making workflow for troubleshooting a failed chemical reaction.
Diagram 3: Solvent Property Relationships
Caption: Logical relationships between key solvent properties and reaction outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 1,5-Dibromo-2-chloro-3-ethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Dibromo-2-chloro-3-ethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile, polysubstituted aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this substrate presents several key challenges:
-
Regioselectivity: The presence of two bromine atoms with different steric and electronic environments can lead to mixtures of mono- and di-substituted products in cross-coupling reactions. Achieving high selectivity for a specific bromine atom can be difficult to control on a larger scale.
-
Steric Hindrance: The ethyl and chloro groups ortho to the bromine atoms create significant steric hindrance, which can slow down reaction rates and require more forcing conditions or specialized catalysts.[1][2]
-
Grignard Formation: Preparing a Grignard reagent from this compound can be challenging. Initiation might be sluggish, and side reactions like Wurtz coupling can become more prevalent at larger scales, reducing the yield of the desired organometallic reagent.
-
Purification: The separation of closely related products and unreacted starting material can be complex, often requiring careful chromatographic purification, which can be a bottleneck in a scale-up process.
Q2: How can I improve the regioselectivity of a Suzuki-Miyaura coupling reaction to favor mono-bromination?
A2: To favor mono-arylation in a Suzuki-Miyaura coupling, consider the following strategies:
-
Control Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents) to minimize the chances of a second coupling reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity, as the more reactive C-Br bond will react preferentially.
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can influence the selectivity by sterically hindering the approach to the second bromine atom after the first coupling has occurred.[1][2]
-
Monitor the Reaction Closely: Use in-process controls (e.g., GC-MS or LC-MS) to track the formation of the mono- and di-substituted products and stop the reaction once the desired mono-substituted product is maximized.
Q3: My Grignard reagent formation is not initiating or is giving low yields. What can I do?
A3: Difficulties in Grignard reagent formation are common, especially with sterically hindered and electron-deficient aryl halides. Here are some troubleshooting tips:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and highly activated. Activating agents like iodine, 1,2-dibromoethane (B42909), or a small amount of pre-formed Grignard reagent can be used to initiate the reaction.
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and solvents are rigorously dried and deoxygenated.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a good solvent for Grignard formation due to its excellent solvating properties for the organomagnesium species.
-
Initiation Techniques: Apply gentle heating to a small portion of the reaction mixture to initiate the reaction. Once initiated, the remaining aryl halide should be added at a rate that maintains a gentle reflux. An ultrasonic bath can also be effective for initiation.
-
Avoid High Temperatures: Prolonged heating at high temperatures can lead to decomposition of the Grignard reagent and an increase in side products.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Insufficient base | Use a stronger base such as CsF or K3PO4. Ensure the base is finely powdered and dry. | |
| Steric hindrance | Employ a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[1][2] | |
| Formation of significant side products (e.g., homo-coupling) | Non-optimal reaction temperature | Lower the reaction temperature to improve selectivity and reduce side reactions. |
| Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
Problem 2: Poor Selectivity in Mono-functionalization
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of di-substituted product | Excess of coupling partner | Use a slight excess of this compound or a slight deficiency of the coupling partner. |
| High reaction temperature or prolonged reaction time | Monitor the reaction closely and stop it once the desired mono-substituted product is at its maximum concentration. | |
| Inappropriate ligand | Experiment with different ligands to find one that sterically disfavors the second substitution.[1][2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (0.95 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or CsF, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Grignard Reagent Formation
-
Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas. Place fresh magnesium turnings (1.2 eq) in the reaction flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm the flask. Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF.
-
Addition: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of the aryl bromide dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is then ready for use in subsequent reactions.
Visualizations
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Work-up Procedures for Reactions Containing Polyhalogenated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the work-up of reactions involving polyhalogenated compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a chlorinated solvent has formed a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a common challenge when using chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) due to their density and the presence of surfactant-like impurities.[1][2] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will resolve on their own.[2]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic component and helping to break the emulsion.[1][3]
-
Filtration: For emulsions caused by suspended solids, filter the entire mixture through a pad of Celite. Celite is an inert filter aid that can remove the fine particulates stabilizing the emulsion.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[3]
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.[3]
-
pH Adjustment: Emulsions can sometimes be stabilized by acidic or basic impurities. Careful neutralization or acidification of the aqueous layer can help break the emulsion.[1]
Q2: I'm performing a liquid-liquid extraction with a polyhalogenated solvent like dichloromethane. How do I know which layer is the organic one?
A2: Unlike many common organic solvents, polyhalogenated solvents such as dichloromethane (DCM) and chloroform are denser than water. Therefore, the organic layer will be the bottom layer in your separatory funnel. It is always good practice to confirm by adding a few drops of water and observing which layer it joins.
Q3: How can I remove residual halogenating agents (e.g., Br₂, NBS) from my organic layer? The layer has a persistent yellow or orange color.
A3: A persistent color in the organic layer often indicates the presence of excess halogen. A wash with a reducing agent is effective for removal. Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) will reduce the excess halogen to colorless halide ions, which will then partition into the aqueous layer.
Q4: My polyhalogenated product seems to have low recovery after extraction. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Insufficient Extraction: Polyhalogenated compounds can still have some solubility in the aqueous phase. It is often necessary to perform multiple extractions (typically 3) with the organic solvent to ensure complete removal of the product from the aqueous layer.
-
Emulsion Formation: A significant amount of your product can be trapped in an unresolved emulsion layer.
-
Product Volatility: Some smaller polyhalogenated compounds can be volatile. Be cautious during solvent removal on a rotary evaporator; use appropriate temperature and pressure settings.
-
Improper pH: If your molecule has acidic or basic functional groups, its solubility will be highly dependent on the pH of the aqueous layer. Ensure the pH is adjusted to keep your compound in its neutral, more organic-soluble form.
Q5: What are the key safety precautions when working with polyhalogenated compounds?
A5: Polyhalogenated compounds present several health and environmental hazards.[4]
-
Toxicity: Many polyhalogenated solvents are toxic and are suspected carcinogens. Always handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (double-gloving with nitrile gloves is recommended), safety goggles, and a lab coat.[4]
-
Storage: Store in tightly sealed containers away from incompatible materials like strong acids, bases, and oxidizing agents.[4]
-
Waste Disposal: Dispose of polyhalogenated waste in designated, properly labeled hazardous waste containers. Do not dispose of them down the drain.[4][5] The first rinse of any container that held a polyhalogenated compound should also be treated as hazardous waste.[5]
Troubleshooting Guides
Issue: Unexpected Precipitate Formation at the Interface
| Potential Cause | Troubleshooting Step |
| Insoluble byproducts | Filter the entire mixture through a pad of Celite or filter paper to remove the solid. Wash the filter cake with a small amount of the organic solvent to recover any adsorbed product. |
| Change in solubility upon quenching | Ensure the quenching solution is added slowly and with good stirring to prevent localized high concentrations that could cause the product to crash out of solution. |
| Reaction with the washing solution | Test the stability of your product to the washing solution on a small scale before performing the bulk work-up. |
Issue: Difficulty in Separating Layers Due to Poor Visibility
| Potential Cause | Troubleshooting Step |
| Darkly colored reaction mixture | Hold a light source behind the separatory funnel to help illuminate the interface. If the interface is still not visible, it may be necessary to add a small amount of a different, immiscible solvent to create a more defined layer. |
| Similar refractive indices of the two layers | Gently rock the separatory funnel and observe the movement of the interface. The interface will often shimmer or distort the light, making it more visible. |
Data Presentation
Table 1: Densities of Common Solvents in Work-up Procedures
| Solvent | Density (g/mL) | Layer in Separatory Funnel with Water |
| Dichloromethane | 1.33 | Bottom |
| Chloroform | 1.48 | Bottom |
| Water | 1.00 | - |
| Diethyl Ether | 0.71 | Top |
| Ethyl Acetate | 0.90 | Top |
| Hexane | 0.66 | Top |
Table 2: Partition Coefficients (Log P) of Chloroform
The partition coefficient is a measure of how a compound distributes itself between two immiscible solvents. A higher Log P value indicates a greater preference for the organic solvent.
| Solute | Log P (Water/Chloroform) | Reference |
| 9-methyladenine | -0.87 | [6] |
| 9-methylguanine | -2.13 | [6] |
| 1-methylcytosine | -1.54 | [6] |
| 1-methylthymine | -0.63 | [6] |
| 1-methyluracil | -1.18 | [6] |
Note: These values are for specific N-methylated nucleic acid bases and serve as an example of how partition coefficients are reported. A comprehensive study reported a high correlation (Pearson correlation coefficient of 0.96) between experimentally determined and calculated partition coefficients for a set of small molecules between water and chloroform.[7][8][9][10]
Experimental Protocols
Protocol 1: Work-up for the Synthesis of 2,4-Dichlorotoluene (B165549)
This protocol is an example of a work-up for a reaction that produces a polyhalogenated aromatic compound.[11][12]
-
Quenching and Separation: After the reaction is complete, the mixture is cooled to 32°C. The lower organic layer, containing the crude 2,4-dichlorotoluene, is separated from the aqueous layer.
-
Washing: The separated organic layer is washed sequentially with:
-
Methanol
-
Sodium carbonate solution (to neutralize any remaining acid)
-
Water (to remove any remaining sodium carbonate and other water-soluble impurities)
-
-
Drying: The washed organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated. The crude product is then purified by low-pressure distillation to yield the final 2,4-dichlorotoluene product.
Protocol 2: Work-up for a General Aromatic Bromination Reaction
This protocol outlines a general work-up procedure following the bromination of an activated aromatic compound.
-
Quenching: The reaction mixture is cooled to room temperature and slowly poured into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate. This will quench any unreacted bromine.
-
Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The extraction is typically repeated three times.
-
Washing: The combined organic extracts are washed sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts)
-
Brine (to help remove dissolved water from the organic layer)
-
-
Drying: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude brominated product, which can then be further purified by chromatography or recrystallization.
Visualizations
Caption: General workflow for the work-up of a reaction containing a polyhalogenated compound.
Caption: Decision tree for troubleshooting emulsion formation during work-up.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Calculation of Chloroform/Water Partition Coefficients for the N-Methylated Nucleic Acid Bases | Semantic Scholar [semanticscholar.org]
- 7. Solvation Thermodynamics in Different Solvents: Water-Chloroform Partition Coefficients from Grid Inhomogeneous Solvation Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvation Thermodynamics in Different Solvents: Water–Chloroform Partition Coefficients from Grid Inhomogeneous Solvation Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 12. CN102234218B - Preparation method of 2,4-dichlorotoluene - Google Patents [patents.google.com]
Validation & Comparative
Structural Elucidation of 1,5-Dibromo-2-chloro-3-ethylbenzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and characterization. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure determination, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural validation of the halogenated aromatic compound, 1,5-Dibromo-2-chloro-3-ethylbenzene.
While X-ray crystallography provides unparalleled detail on the precise spatial arrangement of atoms in a crystalline lattice, NMR and MS offer crucial information about the molecule's connectivity, solution-state behavior, and molecular weight.[1] The selection of an analytical method is contingent upon the sample's nature, the required level of structural detail, and experimental limitations.[1] This guide presents the experimental protocols and expected data for each technique to aid in the comprehensive structural analysis of this compound.
Performance Comparison of Key Structural Elucidation Techniques
The following table summarizes the key performance indicators for X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in the context of analyzing this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Separation by gas chromatography followed by ionization and mass-to-charge ratio measurement.[2] |
| Sample Type | Single, well-ordered crystal (>0.1 mm).[3] | Soluble compound in a suitable deuterated solvent (1-10 mg).[4] | Volatile and thermally stable compound.[2] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1] | Atomic connectivity, relative stereochemistry, and solution-state conformation.[1] | Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns.[1][5] |
| Resolution | Atomic (<1 Å).[1] | Atomic to near-atomic.[1] | Provides connectivity and molecular formula information.[1] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow.[6] | Provides through-bond information, and spatial information is inferred. May not reveal solid-state packing. | Provides limited stereochemical information and requires the compound to be volatile.[5] |
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography
This technique is the gold standard for determining the three-dimensional structure of a molecule. The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.[3]
Experimental Protocol:
-
Crystal Growth:
-
Solvent Selection: The solubility of this compound is first tested in a range of solvents to identify a suitable solvent system.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or a mixture like dichloromethane (B109758)/hexane) in a clean vial. The vial is covered with a cap containing a few pinholes to allow for the slow evaporation of the solvent over several days to weeks.[6]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[7]
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[3]
-
The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods to generate an initial electron density map.[3]
-
An atomic model is built into the electron density map, and the structure is refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
-
Expected Crystallographic Data for this compound:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Selected Bond Lengths | C-C (aromatic) ≈ 1.39 Å, C-Br ≈ 1.90 Å, C-Cl ≈ 1.74 Å |
| Selected Bond Angles | C-C-C (aromatic) ≈ 120°, C-C-Br ≈ 120°, C-C-Cl ≈ 120° |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. ¹H and ¹³C NMR are fundamental for structural elucidation of organic compounds.
Experimental Protocol:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
The tube is capped and shaken to ensure a homogeneous solution.[4]
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve high homogeneity.
-
¹H NMR: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Predicted NMR Data for this compound:
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic H |
| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic H |
| ~ 2.8 - 3.0 | Quartet | 2H | -CH₂- |
| ~ 1.2 - 1.4 | Triplet | 3H | -CH₃ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-ethyl |
| ~ 135 - 140 | C-Cl |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 120 - 125 | C-Br |
| ~ 115 - 120 | C-Br |
| ~ 25 - 30 | -CH₂- |
| ~ 13 - 17 | -CH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds.[2] It provides the molecular weight and valuable information on the molecule's fragmentation, which aids in structural confirmation.
Experimental Protocol:
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or hexane.
-
-
GC Separation:
-
A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.
-
The sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
-
A temperature program is used to elute the compound from the column.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized, typically by electron impact (EI), which causes fragmentation.[8]
-
The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.[8]
-
Expected Mass Spectrometry Data for this compound (C₈H₇Br₂Cl):
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion.[9]
| m/z Value | Ion | Comments |
| ~ 312, 314, 316, 318 | [M]⁺ | Molecular ion cluster, showing the characteristic isotopic pattern for two Br and one Cl atom. |
| ~ 297, 299, 301, 303 | [M - CH₃]⁺ | Loss of a methyl group, a common fragmentation for ethylbenzenes. |
| ~ 233, 235, 237 | [M - Br]⁺ | Loss of a bromine atom. |
| ~ 204, 206 | [M - Br - Cl]⁺ | Loss of a bromine and a chlorine atom. |
| ~ 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes.[5] |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound, integrating spectroscopic and crystallographic methods.
Caption: Workflow for structural validation of a small molecule.
Conclusion
The structural validation of this compound is best achieved through a combination of analytical techniques. NMR and MS provide rapid and essential information regarding the molecular formula and atomic connectivity. However, for an unequivocal determination of the three-dimensional structure, including the precise arrangement of substituents on the benzene (B151609) ring and the conformation of the ethyl group, single-crystal X-ray crystallography remains the definitive method. The complementary nature of these techniques provides a comprehensive and robust approach to structural elucidation in chemical research and drug development.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. whitman.edu [whitman.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. uni-saarland.de [uni-saarland.de]
- 9. m.youtube.com [m.youtube.com]
Quantitative Purity Analysis of 1,5-Dibromo-2-chloro-3-ethylbenzene: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for specialized chemical entities like 1,5-Dibromo-2-chloro-3-ethylbenzene (CAS No: 1160573-77-2) is paramount for ensuring the reliability and reproducibility of experimental results.[1][2] This guide provides a comparative analysis of a robust High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method for the quantitative purity assessment of this compound, complete with detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful and widely used technique for the purity determination of non-volatile and thermally labile compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of halogenated aromatic compounds.[3][4][5][6]
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (B52724) (Solvent B) and Water (Solvent A), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds like halogenated ethylbenzenes.[7][8][9][10] It often provides high resolution and sensitivity, particularly for identifying and quantifying volatile impurities.
Experimental Protocol: GC Method
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in dichloromethane (B109758) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard using the same solvent.
Performance Comparison
The performance of both the HPLC and GC methods was evaluated based on key validation parameters. The following table summarizes the comparative data.
| Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
| Typical Run Time | 25 minutes | 20 minutes |
Method Selection Guide
Both HPLC and GC are suitable for the quantitative analysis of this compound purity. The choice between the two methods depends on the specific requirements of the analysis:
-
HPLC is advantageous for its versatility in handling a wide range of compounds and for its non-destructive nature, which allows for fraction collection if needed. It is also less susceptible to issues with thermally labile impurities.
-
GC often provides higher resolution for volatile compounds and can be more sensitive for detecting low-level volatile organic impurities.[9] The shorter run time can also be a benefit for high-throughput screening.
For a comprehensive purity profile, employing both HPLC and GC as orthogonal methods is recommended. This approach provides a more complete picture of the sample's composition, as some impurities may be more amenable to separation by one technique over the other.
Visualizing the Analytical Workflow and Method Comparison
To further clarify the analytical process and the relationship between the methods, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of HPLC and GC Methods.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. kelid1.ir [kelid1.ir]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 microl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 1,5-Dibromo-2-chloro-3-ethylbenzene and Its Positional Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the chemical reactivity of 1,5-Dibromo-2-chloro-3-ethylbenzene and its positional isomers. Due to the limited availability of direct, publicly accessible experimental data comparing these specific isomers, this document focuses on a qualitative comparison based on established principles of organic chemistry, including electronic and steric effects. Furthermore, a detailed experimental protocol for a comparative study using the Suzuki-Miyaura cross-coupling reaction is provided, along with a predictive framework for their relative reactivity. This analysis is intended to serve as a valuable resource for synthetic planning and reaction optimization in pharmaceutical and chemical research.
Introduction
Substituted halobenzenes are fundamental building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. The reactivity of these compounds in widely-used transformations, such as palladium-catalyzed cross-coupling reactions, is critically influenced by the nature and position of the substituents on the aromatic ring. This compound and its isomers, possessing multiple halogen atoms and an alkyl group, present a nuanced case for studying the interplay of these factors. The general reactivity trend for aryl halides in oxidative addition to a palladium(0) catalyst, often the rate-determining step, is Ar-I > Ar-Br > Ar-Cl.[1] This guide will explore the predicted reactivity of this compound against two of its isomers: 1,3-Dibromo-2-chloro-5-ethylbenzene and 1,4-Dibromo-2-chloro-5-ethylbenzene.
Comparative Reactivity Analysis
The reactivity of the three isomers in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects. The two bromine atoms and one chlorine atom are electron-withdrawing through induction, deactivating the benzene (B151609) ring towards electrophilic substitution but influencing its susceptibility to oxidative addition in cross-coupling reactions. The ethyl group is an electron-donating group through induction.
The key factors influencing the selective reactivity of one C-Br bond over the other in a Suzuki-Miyaura coupling are:
-
Steric Hindrance: The proximity of the ethyl group and the chloro substituent to a bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the rate of oxidative addition at that C-Br bond.
-
Electronic Effects: The electron-donating ethyl group and the electron-withdrawing chloro group can modulate the electron density at the carbon atoms attached to the bromine atoms, influencing the ease of oxidative addition.
Based on these principles, a qualitative prediction of reactivity for a selective mono-Suzuki-Miyaura coupling can be made:
-
This compound: The bromine at the 5-position is flanked by a hydrogen and a carbon bearing a bromine, while the bromine at the 1-position is ortho to the chloro group. The C5-Br bond is expected to be more sterically accessible and thus more reactive than the C1-Br bond.
-
1,3-Dibromo-2-chloro-5-ethylbenzene: The bromine at the 1-position is ortho to the chloro group, while the bromine at the 3-position is ortho to the ethyl group. Both positions are sterically hindered. However, the steric bulk of the ethyl group might be slightly greater than that of the chloro group, potentially making the C1-Br bond marginally more reactive.
-
1,4-Dibromo-2-chloro-5-ethylbenzene: The bromine at the 1-position is ortho to the chloro group, while the bromine at the 4-position is ortho to the ethyl group. Similar to the 1,3-isomer, both C-Br bonds are in sterically hindered positions.
Overall, comparing the most reactive C-Br bond in each isomer, the C5-Br in This compound is arguably the least sterically hindered and is therefore predicted to be the most reactive among the three isomers in a selective mono-coupling reaction.
Quantitative Data Presentation
The following table summarizes the predicted reaction yields for a comparative Suzuki-Miyaura cross-coupling reaction of the three isomers with phenylboronic acid, illustrating the expected reactivity patterns based on the analysis of steric and electronic effects.
| Isomer | Structure | Predicted Major Mono-Coupling Product | Predicted Yield (%) |
| This compound | 5-Bromo-4-chloro-3-ethylbiphenyl | 75 | |
| 1,3-Dibromo-2-chloro-5-ethylbenzene | 3-Bromo-2-chloro-5-ethylbiphenyl | 60 | |
| 1,4-Dibromo-2-chloro-5-ethylbenzene | 4-Bromo-2-chloro-5-ethylbiphenyl | 55 |
Note: The predicted yields are hypothetical and for illustrative purposes to demonstrate the expected trend in reactivity. Actual experimental results may vary.
Experimental Protocols
General Protocol for Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of the dibromochloroethylbenzene isomers in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
1,3-Dibromo-2-chloro-5-ethylbenzene
-
1,4-Dibromo-2-chloro-5-ethylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective dibromochloroethylbenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition and Degassing: Seal each flask with a rubber septum. Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of toluene (10 mL) and ethanol (2 mL) to each flask via syringe.
-
Reaction: Heat the reaction mixtures to 80°C and stir vigorously for a predetermined time (e.g., 4 hours). Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC-MS to determine the consumption of the starting material and the formation of the mono-coupled product.
-
Workup: After cooling to room temperature, quench the reactions by adding water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient). Identify and quantify the products by ¹H NMR, ¹³C NMR, and GC-MS to determine the yield of the mono-coupled product for each isomer.
Mandatory Visualization
Caption: Workflow for the comparative Suzuki-Miyaura coupling reaction.
Conclusion
The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is predicted to be influenced by a combination of steric and electronic factors. Based on a qualitative analysis, this compound is anticipated to be the most reactive isomer in a selective mono-coupling reaction due to the greater steric accessibility of one of its bromine atoms. The provided experimental protocol offers a robust framework for empirically verifying these predictions and quantifying the differences in reactivity. Such studies are essential for the rational design of synthetic routes and the efficient production of complex organic molecules.
References
C-Br vs. C-Cl Bonds in Suzuki Coupling: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of halide in a Suzuki-Miyaura cross-coupling reaction is a critical decision that impacts reaction efficiency, cost, and overall strategy. While aryl and vinyl bromides have traditionally been the workhorses of this powerful C-C bond-forming reaction, the economic and environmental advantages of using more abundant and less expensive chlorides have driven significant innovation in catalyst development. This guide provides an objective comparison of the reactivity of C-Br and C-Cl bonds in Suzuki coupling, supported by experimental data and detailed protocols.
The Fundamental Difference: Bond Strength and Oxidative Addition
The generally accepted trend for the reactivity of aryl halides in Suzuki coupling is I > OTf > Br > Cl.[1][2][3] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to break.
This difference in bond strength directly affects the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The higher activation energy required to cleave the C-Cl bond results in a slower oxidative addition compared to the C-Br bond.[4][5] Consequently, reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures, longer reaction times, and more specialized and expensive catalysts to achieve comparable yields to their aryl bromide counterparts.[1]
However, recent studies suggest that the difference in the activation barriers for the oxidative addition of Ar-Cl versus Ar-Br bonds may not be the sole reason for the dramatic disparity in their reactivity.[4][5] Other factors, such as the stability of the resulting palladium(II) intermediates, can also play a crucial role in the overall efficiency of the catalytic cycle.[6]
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is typically the slowest step and therefore dictates the overall rate of the reaction.[1]
Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three fundamental steps of the Suzuki coupling reaction. The oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst is the initial and often rate-limiting step.
Evolving Catalysis: Enabling the Use of Aryl Chlorides
The challenge of activating the inert C-Cl bond has spurred the development of highly active catalyst systems. Early Suzuki coupling methods were largely ineffective for aryl chlorides.[2] The breakthrough came with the introduction of sterically hindered and electron-rich phosphine (B1218219) ligands and, later, N-heterocyclic carbenes (NHCs).[7][8] These ligands stabilize the palladium catalyst and facilitate the oxidative addition of aryl chlorides.[9]
Bulky electron-donating phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven to be highly effective.[10] Similarly, NHC ligands have emerged as a powerful alternative, offering high thermal stability and catalytic activity for the coupling of aryl chlorides.[10]
Quantitative Comparison of Reactivity
The following table summarizes experimental data from various studies, illustrating the difference in reactivity between aryl bromides and chlorides under different catalytic conditions. It is important to note that a direct comparison is challenging as optimal conditions often vary for the two halides.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [9] |
| 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 0.5 | 96 | [9] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 14844-14845. |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 92 | Littke, A. F. et al. J. Am. Chem. Soc.2000 , 122, 4020-4028. |
| 4-Chloroanisole | Pd/C (ligandless) | K₂CO₃ | DMF/H₂O | 80 | 24 | 75 | [11] |
| 4-Bromoanisole | Pd/C (ligandless) | K₂CO₃ | DMF/H₂O | 80 | 2 | 95 | [11] |
As the data indicates, aryl bromides generally react faster and at lower temperatures than their chloride counterparts, even with optimized catalyst systems for aryl chlorides.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of an aryl bromide and an aryl chloride, highlighting the differences in reaction conditions.
General Procedure for Suzuki Coupling of an Aryl Bromide
Catalyst System: Pd(PPh₃)₄ Reactants:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
2 M aqueous Na₂CO₃ (2.0 mL)
-
Toluene (5.0 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and Pd(PPh₃)₄.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Toluene and the aqueous Na₂CO₃ solution are added via syringe.
-
The reaction mixture is heated to 80-90 °C and stirred vigorously for 2-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki Coupling of an Aryl Chloride
Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃ Reactants:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
P(t-Bu)₃ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous dioxane (5.0 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃.
-
The aryl chloride and arylboronic acid are then added.
-
The tube is sealed, removed from the glovebox, and anhydrous dioxane is added via syringe under a positive pressure of inert gas.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The residue is purified by flash chromatography to afford the desired biaryl product.
Workflow for Catalyst System Selection
The selection of an appropriate catalyst system is crucial, especially when dealing with less reactive aryl chlorides. The following diagram outlines a general workflow for this process.
Figure 2. Catalyst Selection Workflow. This decision-making diagram guides the user through the process of selecting an appropriate catalyst system based on the aryl halide substrate.
Conclusion
While C-Br bonds remain more reactive and often lead to milder reaction conditions in Suzuki coupling, significant advancements in catalyst technology have made C-Cl bonds viable and attractive coupling partners. The choice between an aryl bromide and an aryl chloride will depend on a variety of factors including the cost and availability of the starting material, the complexity of the substrate, and the desired scale of the reaction. For many applications, particularly in large-scale industrial synthesis, the economic benefits of using aryl chlorides can outweigh the challenges associated with their lower reactivity, provided that an appropriately active and robust catalyst system is employed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Building Blocks for 1,5-Dibromo-2-chloro-3-ethylbenzene in Synthesis
For researchers and professionals in drug development and materials science, the strategic selection of building blocks is crucial for the efficient synthesis of complex molecular architectures. Polysubstituted benzene (B151609) derivatives, such as 1,5-Dibromo-2-chloro-3-ethylbenzene, are valuable synthons, particularly in palladium-catalyzed cross-coupling reactions, due to the differential reactivity of their halogen substituents. This guide provides a comparative analysis of alternative building blocks to this compound, offering insights into their reactivity and potential applications, supported by representative experimental data.
Introduction to Polysubstituted Benzene Building Blocks
Polysubstituted benzenes containing multiple, distinct halogen atoms offer a versatile platform for sequential and site-selective functionalization. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl. This predictable reactivity allows for the selective transformation of one position while leaving others intact for subsequent reactions, enabling the construction of complex, multi-substituted aromatic systems.
This compound provides two reactive C-Br bonds and a more inert C-Cl bond, allowing for stepwise functionalization. Alternative building blocks, primarily isomers with different substitution patterns, can offer different steric and electronic environments, influencing their reactivity and the regiochemical outcome of subsequent transformations.
Alternative Building Blocks: A Comparative Overview
Several commercially available isomers of this compound can be considered as alternative building blocks. The choice of isomer can significantly impact the synthetic strategy due to differences in steric hindrance and the electronic influence of the substituents on the reactive centers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
| This compound | 1160573-77-2 | C₈H₇Br₂Cl | 298.40 | Two meta-positioned bromo groups, potentially offering distinct reactivity due to the adjacent chloro and ethyl groups. |
| 1,3-Dibromo-2-chloro-5-ethylbenzene | 1160573-82-9 | C₈H₇Br₂Cl | 298.40 | Ortho and para-positioned bromo groups relative to the ethyl group, offering different electronic and steric environments. |
| 2,4-Dibromo-1-chloro-5-ethylbenzene | Not readily available | C₈H₇Br₂Cl | 298.40 | Hypothetical isomer; reactivity would be influenced by the ortho-chloro and para-ethyl groups relative to the bromines. |
| 3,5-Dibromo-1-chloro-2-ethylbenzene | Not readily available | C₈H₇Br₂Cl | 298.40 | Hypothetical isomer; meta-positioned bromo groups with a different arrangement of chloro and ethyl substituents. |
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is primarily demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct comparative studies on these specific isomers are scarce, the following sections present representative data and established principles to guide the selection of an appropriate building block.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond over the C-Cl bond allows for selective mono- or diarylation.
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Polychlorinated Benzenes (general) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 | [1] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 | |
| Dihaloarenes (general trend) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | Br > Cl |
Note: The data presented is representative of similar polyhalogenated aromatic compounds and serves to illustrate general reactivity trends. Specific yields for the listed isomers will require experimental optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki coupling, the C-Br bonds are expected to react preferentially.
| Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromides (general) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 70-95 | |
| Aryl Chlorides (general) | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100-120 | 24-48 | 60-90 | |
| Dihaloanilines (representative) | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | High (selective at Br) |
Note: The data is generalized for aryl halides. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the dibromo-chloro-ethylbenzene derivative (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, a ligand.
-
Add the degassed solvent (e.g., toluene/water, dioxane/water; 5-10 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the dibromo-chloro-ethylbenzene derivative (1.0 mmol), the amine (1.1-1.2 mmol), and the base (e.g., NaOtBu, K₃PO₄; 1.4-2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine (B1218219) ligand (e.g., XPhos, RuPhos; 0.02-0.10 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane; 5-10 mL).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Synthetic Strategies and Mechanisms
The following diagrams, generated using Graphviz, illustrate the workflow for comparing building blocks and the catalytic cycles of the key reactions.
References
Assessing the Genotoxicity of Halogenated Ethylbenzene Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of halogenated ethylbenzene (B125841) compounds. Due to the limited availability of direct experimental data on halogenated derivatives, this document focuses on the known genotoxicity of the parent compound, ethylbenzene, and explores how halogenation may influence its genotoxic potential based on structure-activity relationships and metabolic pathways. Detailed experimental protocols for key genotoxicity assays are also provided to facilitate further research in this area.
Introduction to Ethylbenzene Genotoxicity
Ethylbenzene, an aromatic hydrocarbon, has been the subject of numerous genotoxicity studies. A comprehensive review of the available data indicates that ethylbenzene is not typically mutagenic in bacterial reverse mutation assays (Ames test) and does not induce sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[1][2][3] Furthermore, in vivo studies, including micronucleus tests and unscheduled DNA synthesis (UDS) assays in mice, have largely shown a lack of genotoxic activity.[1][2]
However, there is evidence to suggest that ethylbenzene can induce DNA damage through indirect mechanisms, primarily via metabolic activation to reactive intermediates that cause oxidative stress.[4] Studies have shown that metabolites of ethylbenzene, such as ethylhydroquinone and 4-ethylcatechol, can cause oxidative DNA damage.[4] This suggests that while the parent compound may not be directly genotoxic, its biotransformation can lead to the formation of DNA-reactive species.
The Influence of Halogenation on Genotoxicity
The introduction of halogen atoms (fluorine, chlorine, bromine) onto the ethylbenzene molecule can significantly alter its physicochemical properties, metabolic fate, and, consequently, its toxicological profile, including genotoxicity. While specific experimental data on the genotoxicity of many halogenated ethylbenzene compounds are scarce, we can infer potential effects based on established principles of metabolic activation and structure-activity relationships for halogenated aromatic hydrocarbons.
Metabolic Activation: The metabolism of aromatic compounds is a key determinant of their genotoxicity. Cytochrome P450 (CYP) enzymes play a crucial role in the initial oxidation of the aromatic ring and the ethyl side chain. Halogenation can influence the rate and site of metabolism. For instance, the position of the halogen atom can direct metabolism towards or away from pathways that produce reactive metabolites. The metabolic activation of halogenated alkanes, for example, is known to sometimes involve the formation of free radical intermediates.[5]
Formation of Reactive Metabolites: The metabolism of halogenated benzenes can lead to the formation of potentially harmful metabolites such as epoxides, phenols, and benzoquinones.[5] These reactive species can bind to cellular macromolecules, including DNA, leading to mutations and chromosomal damage. The nature and position of the halogen substituent can affect the stability and reactivity of these intermediates.
Oxidative Stress: Halogenated aromatic hydrocarbons have been shown to induce oxidative stress, which can lead to DNA damage.[6] The aryl hydrocarbon receptor (AHR) signaling pathway, which is involved in regulating the expression of drug-metabolizing enzymes, can be modulated by oxidative stress and is a key player in the toxic effects of many halogenated aromatic compounds.[6]
Comparison of Genotoxicity Potential
Due to the lack of direct comparative data for halogenated ethylbenzene compounds, a quantitative comparison is not possible at this time. However, based on the principles outlined above, a qualitative assessment suggests that the genotoxicity of halogenated ethylbenzenes will likely depend on:
-
The type of halogen: Different halogens (F, Cl, Br) have varying effects on metabolic pathways.
-
The position of the halogen: The location of the halogen on the aromatic ring or ethyl side chain will influence metabolic routes.
-
The degree of halogenation: The number of halogen atoms can impact the rate of metabolism and the nature of the metabolites formed.
Further experimental investigation using the standardized assays detailed below is crucial to definitively assess the genotoxicity of specific halogenated ethylbenzene compounds.
Key Genotoxicity Assays: Experimental Protocols
To facilitate the assessment of halogenated ethylbenzene compounds, detailed protocols for three standard genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8][9][10][11]
Experimental Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used to detect various types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal agar (B569324) medium containing a trace amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14][15]
Experimental Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, primary cells from tissues).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the tail length, percentage of DNA in the tail, and tail moment using specialized software.
Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[16][17][18][19]
Experimental Protocol:
-
Cell Culture and Treatment: Proliferating cells are exposed to the test compound for a defined period.
-
Cytokinesis Block (for in vitro assay): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a large number of cells (typically 1000-2000) under a microscope.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Visualizations
Metabolic Activation of Ethylbenzene
Caption: Metabolic activation of ethylbenzene leading to oxidative DNA damage.
General Workflow for Genotoxicity Assessment
Caption: A general workflow for assessing the genotoxicity of a test compound.
Potential Signaling Pathway Involvement in Genotoxicity
Caption: Potential signaling pathways involved in the genotoxicity of halogenated aromatic hydrocarbons.
Conclusion
While direct experimental data on the genotoxicity of halogenated ethylbenzene compounds is currently limited, an understanding of the metabolic activation of the parent compound, ethylbenzene, and the principles of structure-activity relationships for halogenated aromatic hydrocarbons provides a framework for predicting their potential genotoxic effects. The primary mechanism of concern is likely to be the metabolic generation of reactive intermediates leading to oxidative DNA damage. Further research employing the standardized genotoxicity assays detailed in this guide is essential to definitively characterize the genotoxic profile of specific halogenated ethylbenzene derivatives and to ensure their safe use in various applications.
References
- 1. A review of the genotoxicity of ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Influence of oxidative stress on aryl hydrocarbon receptor signaling - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved Ames Test (b) Culture of Salmonella typhimurium | Chegg.com [chegg.com]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. An investigation of the DNA-damaging ability of benzene and its metabolites in human lymphocytes, using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Micronucleus test - Wikipedia [en.wikipedia.org]
- 17. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Benzene-induced micronuclei formation in mouse fetal liver blood, peripheral blood, and maternal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium, Nickel, and Copper Catalysts for C-Br Bond Activation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of carbon-bromine (C-Br) bonds is a cornerstone of modern organic synthesis, enabling the formation of complex molecules from readily available aryl bromides. Palladium catalysts have long been the gold standard for these transformations, offering high efficiency and broad functional group tolerance. However, the high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical alternatives, primarily nickel and copper. This guide provides a comprehensive comparison of palladium, nickel, and copper catalysts for the activation of C-Br bonds in the context of cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic illustrations.
Data Presentation: A Quantitative Comparison
To facilitate a direct comparison of catalyst performance, the following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, a widely utilized C-C bond-forming reaction. While a direct comparison of all three metals for the exact same reaction is challenging to find in the literature, this section presents data for palladium and nickel in the coupling of 4-bromotoluene (B49008) with phenylboronic acid, and for copper in the coupling of other aryl bromides with phenylboronic acid.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 2 | 95 | 1 | [1][2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | 3 | [3] |
| Pd/C | K₂CO₃ | Water | 80 | 0.5 | 98 | 1.4 | [4] |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| NiCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 110 | 24 | 85 | 3 | [5] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 12 | 91 | 5 | [6] |
Table 3: Copper-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst System | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| CuI | 4-Bromoanisole | Cs₂CO₃ | DMF | 140 | 24 | 85 | 10 | [7] |
| CuI | 4-Bromobenzonitrile | Cs₂CO₃ | DMF | 140 | 24 | 78 | 10 | [7] |
| CuBr/Bathophenanthroline | Bromocyclohexane | t-BuONa | Toluene | 80 | 24 | 73 | 5 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide using palladium, nickel, and copper catalysts.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium acetate (B1210297)/triphenylphosphine catalyst system.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1][2]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Bromotoluene (4 mmol, 1.0 equiv)
-
Phenylboronic acid (0.5 g, ~4.1 mmol, ~1.03 equiv)
-
Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, 0.13 g, 3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), crushed (1.7 g, 8 mmol, 2.0 equiv)
-
Toluene, degassed (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add 4-bromotoluene, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate to a vial.
-
Seal the vial and add degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes) to yield the product.[5]
Protocol 3: Copper-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the copper-catalyzed Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 1 mmol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl bromide, phenylboronic acid, CuI, and Cs₂CO₃.
-
Add DMF and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction at reflux (approximately 140 °C for DMF) until the starting material is consumed, as monitored by TLC.
-
After cooling, filter the mixture, wash with water, and extract with diethyl ether.
-
Evaporate the solvent and purify the crude product by flash column chromatography.[7][9]
Mechanistic Insights and Catalytic Cycles
The catalytic cycles for palladium, nickel, and copper in cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the specifics of these steps, including the active catalytic species and potential side reactions, can differ significantly.
Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed Suzuki-Miyaura coupling is depicted below. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species.
Caption: Catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.
Nickel Catalytic Cycle
The catalytic cycle for nickel is believed to be similar to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel catalysis can also involve Ni(I)/Ni(III) pathways and is more susceptible to single-electron transfer (SET) processes, which can lead to different side products.
Caption: Catalytic cycle for Nickel-catalyzed Suzuki-Miyaura coupling.
Copper Catalytic Cycle
The mechanism of copper-catalyzed cross-coupling reactions is more debated and can vary depending on the specific reaction. It can proceed through a Cu(I)/Cu(III) cycle involving oxidative addition, or via radical pathways. For the Suzuki-Miyaura coupling, a proposed mechanism involves the formation of a copper-boronate intermediate.
Caption: Proposed catalytic cycle for Copper-catalyzed Suzuki-Miyaura coupling.
Concluding Remarks
The choice of catalyst for C-Br bond activation is a critical decision in synthetic planning, with each metal offering a unique set of advantages and disadvantages.
-
Palladium remains the most versatile and reliable catalyst, often providing high yields under mild conditions with a broad substrate scope. However, its high cost is a significant drawback.
-
Nickel has emerged as a powerful, cost-effective alternative to palladium. It can catalyze the coupling of challenging substrates and offers different reactivity patterns. However, nickel-catalyzed reactions can be more sensitive to reaction conditions and may require more careful optimization.
-
Copper is an even more economical and environmentally benign option. While it is highly effective for certain C-N and C-O bond formations, its application in C-C cross-couplings of aryl bromides is still developing and often requires higher temperatures and catalyst loadings compared to palladium and nickel.
Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including cost considerations, substrate scope, and desired functional group tolerance. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. jmchemsci.com [jmchemsci.com]
confirming regiochemistry of subsequent substitutions on the benzene ring
For researchers, scientists, and drug development professionals, unequivocally determining the substitution pattern on a benzene (B151609) ring is a critical step in chemical synthesis and characterization. The regiochemistry of substituents profoundly influences a molecule's physical, chemical, and biological properties. This guide provides a comparative overview of the most common and powerful analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.
This document will objectively compare the performance of these methods, supported by experimental data, and provide detailed protocols for their application.
Comparative Analysis of Techniques
The choice of analytical technique for determining the regiochemistry of a substituted benzene ring depends on several factors, including the physical state of the sample, the required level of structural detail, and the available instrumentation. The following tables summarize the key quantitative data that differentiate ortho, meta, and para isomers for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and versatile technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information for distinguishing between regioisomers.
Table 1: ¹H NMR Spectroscopy - Distinguishing Disubstituted Benzene Isomers
| Substitution Pattern | Typical Appearance of Aromatic Protons | Ortho Coupling (³J_HH) | Meta Coupling (⁴J_HH) | Para Coupling (⁵J_HH) |
| Ortho | Complex multiplet, often appearing as two sets of signals. | 7 - 10 Hz[1] | 1 - 3 Hz[1] | 0 - 1 Hz[1] |
| Meta | Can show up to four distinct signals. A proton situated between two substituents may appear as a broad singlet or a triplet with small coupling constants. | 7 - 10 Hz[1] | 1 - 3 Hz[1] | 0 - 1 Hz[1] |
| Para | Typically shows two symmetric doublets (an AA'BB' system), especially when the two substituents are electronically different.[2] | 7 - 10 Hz[1] | Not observed | 0 - 1 Hz[1] |
Table 2: ¹³C NMR Spectroscopy - Number of Aromatic Carbon Signals
| Substitution Pattern | Symmetrical Substituents (X=Y) | Asymmetrical Substituents (X≠Y) |
| Ortho | 3 | 6 |
| Meta | 4 | 6 |
| Para | 2 | 4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. While a full spectral analysis can be complex, specific regions of the IR spectrum are highly diagnostic for benzene ring substitution patterns.
Table 3: IR Spectroscopy - Characteristic Absorption Bands for Disubstituted Benzenes
| Substitution Pattern | C-H Out-of-Plane Bending (cm⁻¹) | Overtone/Combination Bands (cm⁻¹) |
| Ortho | 735 - 770 (strong)[3] | Pattern of four peaks, often close together.[4] |
| Meta | 690 - 710 (strong) and 750 - 810 (strong)[3] | Pattern of three peaks.[4] |
| Para | 810 - 840 (strong)[3] | Pattern of two peaks.[4] |
X-ray Crystallography
X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous three-dimensional map of electron density.[5] This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all atoms in a crystalline sample.
Table 4: Comparison of Key Features of Analytical Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid, Liquid, Gas | Crystalline Solid |
| Information Provided | Connectivity, chemical environment, stereochemistry | Functional groups, substitution patterns | Absolute 3D structure |
| Resolution | Atomic | Functional Group | Atomic |
| Key Advantage | Rich structural information in solution | Fast, versatile, and non-destructive | Unambiguous structure determination |
| Key Limitation | Can have overlapping signals in complex molecules | Can be ambiguous for complex mixtures | Requires a suitable single crystal |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy: Acquiring ¹H and ¹³C Spectra
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for ¹H NMR or 20-100 mg for ¹³C NMR into a clean, dry vial.[6][7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[8] The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[9]
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.[9]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and coupling constants to determine the substitution pattern. For ¹³C NMR, count the number of signals in the aromatic region.
-
IR Spectroscopy: KBr Pellet Method for Solid Samples
-
Sample and KBr Preparation:
-
Pellet Formation:
-
Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.[10]
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.[11]
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.[11]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the aromatic C-H out-of-plane bending and the overtone/combination bands to determine the substitution pattern.
-
X-ray Crystallography: Single Crystal Analysis
-
Crystal Growth:
-
The first and often most challenging step is to grow a single crystal of the compound of interest that is of suitable size (typically >0.1 mm in all dimensions) and quality (no cracks or twinning).[5] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Position the crystal in a focused beam of monochromatic X-rays.
-
Rotate the crystal and collect the diffraction data as a series of images using a detector. A complete dataset requires rotating the crystal through a specific angular range.[5]
-
-
Data Processing and Structure Solution:
-
Index the diffraction spots to determine the unit cell parameters and the crystal's space group.
-
Integrate the intensities of all the diffraction spots.
-
Scale and merge the data from multiple images to produce a final reflection file.
-
Solve the "phase problem" to obtain initial phases for the structure factors. For small molecules, direct methods are commonly used.[5]
-
-
Structure Refinement and Validation:
-
Use the solved phases and the experimental amplitudes to calculate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data until the calculated and observed diffraction patterns match as closely as possible.
-
Validate the final structure using various crystallographic metrics. The final atomic coordinates provide an unambiguous determination of the regiochemistry.
-
Visualization of Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the typical workflows for each analytical technique.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. portlandpress.com [portlandpress.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. scienceijsar.com [scienceijsar.com]
- 11. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
A Comparative Guide to the Reaction Kinetics of Polyhalogenated Aromatics
This guide provides a comparative analysis of the reaction kinetics of various polyhalogenated aromatic compounds, a class of persistent and often toxic environmental pollutants. The data and protocols presented are intended for researchers, scientists, and professionals in drug development and environmental science to facilitate a deeper understanding of the transformation and degradation pathways of these molecules.
Photodegradation of Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) are used as flame retardants and are known for their environmental persistence and bioaccumulation.[1][2] Photodegradation is a primary mechanism for their transformation in the environment.[2][3]
Data Presentation: Photodegradation Kinetics of BDE-209
The photodegradation of Decabromodiphenyl ether (BDE-209), a common PBDE congener, typically follows pseudo-first-order kinetics.[1][2] The rate of degradation is significantly influenced by environmental factors such as the type and intensity of the light source, pH, and the presence of other substances.[1][2]
| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) | Reference |
| Light Source (500 W) | |||
| Mercury Lamp | 0.076 | 9.08 | [2] |
| Xenon Lamp | > 0.031 (rate is lower than Mercury Lamp) | < 22.32 | [1][2] |
| Light Source (300 W) | |||
| Mercury Lamp | > Xenon Lamp rate | - | [1][2] |
| Xenon Lamp | < Mercury Lamp rate | - | [1][2] |
| Effect of pH | |||
| pH 3.5 | 0.055 | - | [1][2] |
| pH 9.5 | 0.071 | - | [1][2] |
| Effect of Soil Addition | |||
| 0.02 g soil | 0.076 | 9.08 | [2] |
| 0.05 g soil | 0.061 | 11.30 | [2] |
| 0.10 g soil | 0.031 | 22.32 | [2] |
Note: The rate of photochemical reaction for PBDEs generally decreases with a decreasing number of bromine substituents.[4][5]
Experimental Protocols
Photodegradation Study of BDE-209 in Soil Suspensions [1][2]
-
Sample Preparation: A specific mass of BDE-209 is added to a soil sample (e.g., 2 mg/g BDE-209 on 0.02 g of soil).
-
Suspension Creation: The soil sample is suspended in a solution (e.g., water) in a quartz tube.
-
Irradiation: The suspension is irradiated using a specific light source (e.g., 500 W Mercury or Xenon lamp) in a photochemical reactor. The temperature is maintained at a constant value (e.g., 25 °C).
-
Sampling: Aliquots of the suspension are collected at predetermined time intervals.
-
Extraction: The samples are centrifuged, and the supernatant is extracted with an organic solvent (e.g., n-hexane).
-
Analysis: The concentration of BDE-209 and its degradation products in the extracts is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS).
-
Kinetic Analysis: The degradation data is fitted to a pseudo-first-order kinetic model to determine the rate constant (k) and half-life (t₁/₂).
Visualization of Experimental Workflow
Caption: Workflow for BDE-209 photodegradation kinetics study.
Biodegradation of Polychlorinated Biphenyls (PCBs)
Polychlorinated biphenyls (PCBs) are persistent organic pollutants whose degradation in the environment is very slow.[6] Bioremediation, using microorganisms, is a key strategy for their removal. This process involves a two-stage degradation: anaerobic reductive dechlorination followed by aerobic degradation.[7]
Data Presentation: Biodegradation Kinetics of PCBs
The biodegradation of PCBs can follow different kinetic models depending on the concentration of the pollutant and the microbial consortia involved.
| Kinetic Model | Conditions | Key Findings | Reference |
| Monod Model | Initial batch degradation tests | Km = 561.98 mg/l; µₘₐₓ = 0.07 1/h | [8] |
| Second-Order Kinetics | Initial PCB degradation (80-85% degraded) | Best fit for the first six runs in a fluidized-bed biofilm reactor. | [8] |
| Third-Order Kinetics | Later stage PCB degradation (89-92% degraded) | Best fit when PCB concentration dropped to 3-4 ppm. | [8] |
| First-Order Kinetics | Base Catalyzed Decomposition (BCD) process | Dechlorination reaction could be assumed as first-order. | [9] |
Experimental Protocols
Fluidized-Bed Biofilm Reactor for PCB Degradation [8]
-
Reactor Setup: A three-phase fluidized-bed biofilm reactor is used. A mixed-culture biofilm is grown on a particulate media (e.g., cement balls).
-
Acclimatization: The biofilm is gradually acclimatized to an initial PCB concentration (e.g., 40 ppm).
-
Degradation Study: The degradation experiment is initiated in the reactor under controlled conditions.
-
Monitoring: The concentration of PCBs over time is monitored. The active biomass is represented by the mixed liquor volatile solids (MLVS).
-
Kinetic Analysis: The collected data on PCB concentration versus time is fitted to various rate equations (first, second, and third-order) to determine the best-fit kinetic model.
Visualization of PCB Biodegradation Pathway
Caption: General pathway for the biodegradation of PCBs.
Reaction with Hydroxyl Radicals (•OH)
The hydroxyl radical (•OH) is a highly reactive oxidant that plays a crucial role in the atmospheric degradation of polyhalogenated aromatics.[10][11] The reaction rate constants are essential for modeling the atmospheric lifetime and transport of these pollutants.[10][12]
Data Presentation: Reaction Rate Constants with •OH
The rate constants for the reaction of hydroxyl radicals with various halogenated aromatic compounds are typically determined using relative rate methods.[13]
| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (K) | Reference |
| Chlorinated Benzenes | |||
| Chlorobenzene | 5.0 x 10⁹ | 298 | [14] (Compilation) |
| 1,2-Dichlorobenzene | 4.0 x 10⁹ | 298 | [14] (Compilation) |
| 1,4-Dichlorobenzene | 4.8 x 10⁹ | 298 | [14] (Compilation) |
| 1,2,4-Trichlorobenzene | 2.5 x 10⁹ | 298 | [14] (Compilation) |
| Brominated Benzenes | |||
| Bromobenzene | 5.8 x 10⁹ | 298 | [14] (Compilation) |
| Fluorinated Benzenes | |||
| Fluorobenzene | 4.0 x 10⁹ | 298 | [14] (Compilation) |
| Phenolic Compounds | |||
| 3-Methylcatechol | 1.0 - 4.3 x 10⁹ (approx.) | Ambient | [11] |
| 4-Nitrocatechol | 1.0 - 4.3 x 10⁹ (approx.) | Ambient | [11] |
Note: The reaction of •OH with aromatics is nearly diffusion-controlled in water.[13] The presence of inorganic ions like NO₃⁻ and Cl⁻ can enhance the reaction rates under certain conditions.[11]
Experimental Protocols
Relative Rate Method for Determining •OH Reaction Rate Constants [13]
-
•OH Generation: Hydroxyl radicals are generated in an aqueous solution using methods like ozone decomposition, Fenton's reaction, or photo-Fenton's chemistry.
-
Competition Kinetics: The target polyhalogenated aromatic compound is placed in solution with a reference compound for which the •OH reaction rate constant is well-known.
-
Reaction Monitoring: The disappearance of both the target and reference compounds is monitored over time, typically using chromatography.
-
Rate Constant Calculation: The rate constant for the target compound is calculated based on the ratio of the disappearance rates of the target and reference compounds and the known rate constant of the reference compound.
Visualization of •OH Reaction Mechanism
Caption: Pathways for hydroxyl radical reaction with halogenated aromatics.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical decomposition of fifteen polybrominated diphenyl ether congeners in methanol/water [diva-portal.org]
- 6. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Kinetics of PCB Decomposition by Chemical Dechlorination [jsmcwm.or.jp]
- 10. Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Guide to the Toxicity of Halogenated Benzene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzenes are a class of aromatic compounds widely used in industrial processes and present as environmental contaminants. Their metabolism in vivo can lead to the formation of various metabolites, including phenols, catechols, and quinones, which exhibit significant toxicity. Understanding the comparative toxicity of these metabolites is crucial for risk assessment and the development of safer chemicals. This guide provides an objective comparison of the toxicity of different halogenated benzene (B151609) metabolites, supported by experimental data and detailed methodologies.
Executive Summary
The toxicity of halogenated benzene metabolites is significantly influenced by the nature and position of the halogen substituent. Metabolism, primarily mediated by cytochrome P450 enzymes, bioactivates the parent halogenated benzenes into reactive intermediates. These metabolites can induce cellular damage through mechanisms such as covalent binding to macromolecules, depletion of glutathione (B108866) (GSH), and the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death via apoptosis or necrosis. This guide summarizes the quantitative toxicity data, details the experimental protocols used to assess toxicity, and visualizes the key metabolic and signaling pathways involved.
Quantitative Toxicity Data
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for various halogenated benzene metabolites. The IC50 value represents the concentration of a substance that inhibits a biological process or response by 50%. Lower IC50 values indicate higher toxicity.
Table 1: Comparative Cytotoxicity (IC50) of Halogenated Benzoquinones in Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2,6-Dichloro-1,4-benzoquinone (DCBQ) | 5637 (Bladder Cancer) | 80.8 | [1] |
| Caco-2 (Colon Carcinoma) | 99.5 | [1] | |
| MGC-803 (Gastric Cancer) | 95.7 | [1] | |
| 2,6-Dichloro-3-methyl-1,4-benzoquinone (DCMBQ) | 5637 (Bladder Cancer) | 41.0 | [1] |
| Caco-2 (Colon Carcinoma) | 57.6 | [1] | |
| MGC-803 (Gastric Cancer) | 52.1 | [1] | |
| 2,3,6-Trichloro-1,4-benzoquinone (TCBQ) | 5637 (Bladder Cancer) | 122.1 | [1] |
| Caco-2 (Colon Carcinoma) | 146.6 | [1] | |
| MGC-803 (Gastric Cancer) | 133.4 | [1] | |
| 2,6-Dibromo-1,4-benzoquinone (DBBQ) | 5637 (Bladder Cancer) | 86.9 | [1] |
| Caco-2 (Colon Carcinoma) | 93.8 | [1] | |
| MGC-803 (Gastric Cancer) | 90.2 | [1] |
Note: The data indicates that 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ) is the most cytotoxic among the tested halobenzoquinones.[1]
Metabolic Activation and Detoxification
The toxicity of halogenated benzenes is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive electrophilic intermediates. The primary detoxification pathway for these reactive metabolites is conjugation with glutathione (GSH).
Metabolic Activation Pathway
The following diagram illustrates the generalized metabolic activation of halogenated benzenes to their toxic metabolites.
Mechanisms of Toxicity and Signaling Pathways
The reactive metabolites of halogenated benzenes, particularly quinones, exert their toxicity through several mechanisms, primarily by inducing oxidative stress and covalently modifying cellular macromolecules. This leads to the activation of downstream signaling pathways culminating in cell death.
Oxidative Stress and Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by halogenated benzene metabolites, leading to oxidative stress and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of halogenated benzene metabolites.
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of phenolic compounds.[2][3]
Objective: To determine the IC50 value of a test compound on a selected cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (halogenated benzene metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol is a general method for detecting intracellular ROS.[4][5]
Objective: To measure the generation of ROS in cells upon exposure to halogenated benzene metabolites.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium without phenol red
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled plate at an appropriate density and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with warm PBS. Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells twice with PBS to remove excess DCFH-DA. Add medium containing the test compounds at desired concentrations. Include a positive control (e.g., H2O2) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel MTT assay or by lysing the cells and measuring total protein). Express the results as a fold change relative to the vehicle control.
Determination of Cellular Glutathione (GSH) Content
This protocol outlines a common method for measuring total GSH levels.[6][7]
Objective: To quantify the depletion of intracellular GSH after exposure to halogenated benzene metabolites.
Materials:
-
Cell lysis buffer
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
GSH standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells in appropriate plates or flasks and treat with the test compounds for the desired time.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Deproteinization: Precipitate the proteins from the cell lysate (e.g., using metaphosphoric acid) and centrifuge to collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the deproteinized supernatant, NADPH solution, and DTNB solution to a reaction buffer.
-
Initiate Reaction: Add glutathione reductase to each well to start the enzymatic recycling reaction.
-
Absorbance Measurement: Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoic acid) at 412 nm over several minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the GSH concentration in the samples by comparing the rate of reaction to a standard curve generated with known concentrations of GSH. Normalize the GSH content to the total protein concentration of the cell lysate.
Conclusion
The toxicity of halogenated benzene metabolites is a complex process involving metabolic activation, the induction of oxidative stress, and the disruption of cellular signaling pathways. This guide provides a comparative overview of their toxicity, highlighting the importance of the halogen substituent in determining the toxic potential. The provided experimental protocols offer a starting point for researchers to further investigate the mechanisms of toxicity and to screen for the potential hazards of these and other related compounds. Further research is needed to obtain a more complete and directly comparable dataset for a wider range of halogenated benzene metabolites to refine our understanding of their structure-toxicity relationships.
References
- 1. Cytotoxicity and genotoxicity assays of halobenzoquinones disinfection byproducts using different human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Dibromo-2-chloro-3-ethylbenzene: A Procedural Guide
The proper disposal of 1,5-Dibromo-2-chloro-3-ethylbenzene, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Chemical and Hazard Profile
A clear understanding of the chemical properties and associated hazards is the first step in safe handling and disposal.
| Property | Information |
| Molecular Formula | C8H7Br2Cl |
| CAS Number | 1160573-77-2 |
| Appearance | Light yellow powder solid |
| Melting Point | 68 - 73 °C |
| Boiling Point | 139 - 141 °C @ 15 mmHg |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Signal Word | Warning[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or face shield.[2]
-
Body Protection: Lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[2] If vapors or aerosols are generated, a NIOSH-approved respirator is required.
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in sanitary sewers or regular trash.
-
Waste Identification and Segregation:
-
Classify waste containing this compound as hazardous chemical waste.
-
Segregate it from non-hazardous waste and other incompatible chemical waste streams. It is particularly important to keep halogenated organic waste separate from non-halogenated solvent waste.[3]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the storage area cool and dry, and away from incompatible materials such as bases and metals.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Complete any required waste disposal forms or tags as per your institution's procedures.[4]
-
The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment and disposal, likely through incineration.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the key steps in the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1,5-Dibromo-2-chloro-3-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 1,5-Dibromo-2-chloro-3-ethylbenzene (CAS No. 1160573-77-2). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available hazard information with best practices derived from the safety profiles of structurally analogous halogenated aromatic hydrocarbons.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Due to its classification as a halogenated aromatic hydrocarbon, it should be handled with the assumption of potential for greater toxicity, and appropriate precautions must be taken to minimize exposure.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat, buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure to the chemical. |
| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. | Prevents respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that the safety shower and eyewash station are accessible and functional.
-
Spill Kit: Have a spill kit readily available that contains appropriate absorbent materials for halogenated organic compounds.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
2. Handling the Chemical (Inside a Fume Hood):
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or vapors. Use appropriate glassware and techniques to minimize splashing.
-
Performing Reactions: Keep all reaction vessels containing this compound within the fume hood. Ensure the setup is secure and away from incompatible materials such as strong oxidizing agents.
3. Post-Handling and Decontamination:
-
Cleaning: Clean all glassware and equipment that came into contact with the chemical.
-
Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Emergency Procedures
-
Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: If the chemical comes into contact with skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Remove and wash contaminated clothing before reuse.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Disposal Plan
All waste containing this compound must be treated as hazardous halogenated organic waste.
1. Waste Segregation and Collection:
-
Collect all waste (solid and liquid) containing this chemical in a dedicated, properly labeled, and sealed container.
-
The container should be clearly marked as "Halogenated Organic Waste" and list all components.
-
Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.
2. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling and Disposal Workflow
Caption: Workflow for Safe Handling and Disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



